Product packaging for Cefmenoxime Hydrochloride(Cat. No.:CAS No. 75738-58-8)

Cefmenoxime Hydrochloride

Cat. No.: B1668857
CAS No.: 75738-58-8
M. Wt: 1059.6 g/mol
InChI Key: MPTNDTIREFCQLK-UNVJPQNDSA-N
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Description

Cefmenoxime Hydrochloride is the hydrochloride salt form of cefmenoxime, a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmenoxime binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987.
See also: Cefmenoxime (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35ClN18O10S6 B1668857 Cefmenoxime Hydrochloride CAS No. 75738-58-8

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8-;/t2*9-,13-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTNDTIREFCQLK-UNVJPQNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35ClN18O10S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65085-01-0 (Parent)
Record name Cefmenoxime hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID0046646
Record name Cefmenoxime hydrochloride
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Molecular Weight

1059.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75738-58-8
Record name Cefmenoxime hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefmenoxime hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, hydrochloride (2:1), [6R-[6α,7β(Z)]]-
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Record name CEFMENOXIME HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Cefmenoxime Hydrochloride in Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its efficacy, however, is challenged by the emergence of resistant bacterial strains. This technical guide provides a detailed examination of the molecular mechanisms underpinning Cefmenoxime's action, with a primary focus on the strategies employed by bacteria to evade its effects. The principal mechanisms of resistance discussed are enzymatic degradation by β-lactamases, modification of the drug's target, the Penicillin-Binding Proteins (PBPs), and the active extrusion of the antibiotic via efflux pumps. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to offer a comprehensive resource for the scientific community engaged in antimicrobial research and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefmenoxime, like all β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. The drug covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan strands.[1][] This inactivation of PBPs prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[3] This primary mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4]

G cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) PG_Synthesis Cell Wall Cross-linking PBP->PG_Synthesis PG_Precursors Peptidoglycan Precursors PG_Precursors->PG_Synthesis Catalyzed by PBPs Cell_Lysis Cell Lysis & Death PG_Synthesis->Cell_Lysis Inhibition Leads To Cefmenoxime Cefmenoxime Cefmenoxime->PBP Covalently Binds & Inactivates

Fig. 1: Core mechanism of Cefmenoxime action in susceptible bacteria.

Primary Mechanisms of Bacterial Resistance

Bacterial resistance to Cefmenoxime is a multifaceted problem, primarily driven by three core strategies: enzymatic degradation of the antibiotic, alteration of the antibiotic's target, and active removal of the antibiotic from the cell.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their destruction by β-lactamase enzymes.[5] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. Cefmenoxime is designed to be stable against many common β-lactamases, including those produced by Staphylococcus aureus and those mediated by R plasmids (type I and IV).[6][7] However, certain β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and some chromosomal cephalosporinases (like those from Proteus vulgaris), can effectively hydrolyze Cefmenoxime.[6][7][8]

G cluster_periplasm Periplasmic Space (Gram-Negative) BetaLactamase β-Lactamase Enzyme Inactive_Cef Inactive Metabolite BetaLactamase->Inactive_Cef Hydrolysis of β-Lactam Ring PBP PBP Target Active_Cef Active Cefmenoxime Active_Cef->BetaLactamase Intercepted Active_Cef->PBP Pathway Blocked

Fig. 2: Mechanism of resistance via β-lactamase degradation.

Table 1: In Vitro Activity and Stability of Cefmenoxime

CharacteristicOrganism/EnzymeValue/ResultReference
MIC90 Enterobacteriaceae0.12 - 8 µg/mL[9]
MIC90 Staphylococcus aureus4 µg/mL[9]
MIC90 Streptococcus pneumoniae0.015 µg/mL[9]
MIC50 Pseudomonas aeruginosa16 µg/mL[9]
Stability S. aureus penicillinaseStable[6][7]
Stability R plasmid-mediated penicillinases (Type I, IV)Stable[6][7]
Stability Most cephalosporinasesResistant to hydrolysis[6][7]
Susceptibility Proteus vulgaris β-lactamaseSusceptible to hydrolysis[6][7]
Inhibition Enterobacter cloacae β-lactamaseStrong competitive inhibitor[7]
Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

Another effective resistance strategy involves the alteration of the PBP targets themselves.[5][10] Genetic mutations in the genes encoding PBPs can lead to structural changes in the enzyme's active site.[10] These changes decrease the binding affinity of Cefmenoxime for the PBP.[11][12] Even if the antibiotic reaches its target, it cannot bind effectively, allowing peptidoglycan synthesis to continue. This mechanism is particularly significant in organisms like methicillin-resistant Staphylococcus aureus (MRSA), which acquires a novel PBP (PBP2a) with very low affinity for most β-lactams, and in Streptococcus pneumoniae, where mosaic PBP genes result in reduced affinity.[13][14]

G cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium PBP_S Standard PBP Inhibition_S Binding & Inhibition PBP_S->Inhibition_S PBP_R Altered PBP (Low Affinity) Inhibition_R Binding Failure PBP_R->Inhibition_R Cefmenoxime Cefmenoxime Cefmenoxime->PBP_S High Affinity Cefmenoxime->PBP_R Low Affinity

Fig. 3: Resistance mechanism via PBP target site modification.

Table 2: PBP Affinity and its Role in Resistance

ParameterDescriptionImplication for Resistance
IC50 The concentration of an antibiotic required to inhibit 50% of binding to a PBP.A higher IC50 value in a resistant strain compared to a susceptible strain indicates reduced binding affinity.[7]
Acylation Rate (k2) The rate at which the antibiotic forms a covalent bond with the PBP.A lower k2 in resistant strains signifies slower inactivation of the PBP.[12][15]
Deacylation Rate (k3) The rate at which the PBP hydrolyzes the bond, releasing the antibiotic and regenerating the enzyme.A higher k3 in resistant strains allows the PBP to recover its function more quickly.[12]
PBP Profile The set of different PBPs expressed by a bacterium.Acquisition of new, low-affinity PBPs (e.g., PBP2a in MRSA) confers high-level resistance.[14]
Active Efflux of Cefmenoxime

Bacteria can utilize membrane-bound transporter proteins, known as efflux pumps, to actively expel antibiotics from the cell, preventing them from reaching their intracellular or periplasmic targets.[16] This mechanism is a significant contributor to multidrug resistance (MDR). In Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, efflux pumps from the Resistance-Nodulation-Division (RND) family, such as MexAB-OprM and MexXY-OprM, are clinically important and can extrude a wide range of compounds, including cephalosporins.[17][18] Overexpression of these pumps reduces the intracellular concentration of Cefmenoxime to sub-inhibitory levels.

G cluster_cell Bacterial Cell cluster_membrane Membrane EffluxPump Efflux Pump (e.g., RND) Cef_Pumped Cefmenoxime EffluxPump->Cef_Pumped Active Transport Out (Energy Dependent) PBP PBP Target Cef_Intra Intracellular Cefmenoxime Cef_Intra->EffluxPump Captured Cef_Intra->PBP Target Binding (Prevented) Cef_Extra Extracellular Cefmenoxime Cef_Extra->Cef_Intra Diffusion/ Porin Entry

Fig. 4: Resistance mechanism via active efflux pump extrusion.

Table 3: Impact of Efflux Pump Activity on Cefmenoxime Efficacy

Bacterial StrainEfflux Pump StatusMIC of CefmenoximeMIC with Efflux Pump Inhibitor (EPI)Expected Outcome
Wild-TypeBasal ExpressionLowNo significant changeSusceptible
Resistant MutantOverexpressionHighSignificantly ReducedRe-sensitization

Conclusion

The effectiveness of this compound is under constant threat from the adaptive capabilities of bacteria. Resistance emerges not from a single mechanism, but from a combination of enzymatic inactivation, target modification, and active efflux. For drug development professionals, overcoming this resistance requires a multi-pronged approach, including the design of β-lactams that are poor substrates for a wider range of β-lactamases, the development of potent β-lactamase inhibitors, and the discovery of efflux pump inhibitors that can restore the efficacy of existing antibiotics. A thorough understanding of these molecular interactions, supported by robust experimental validation, is critical to developing the next generation of antibacterial agents.

Appendix: Detailed Experimental Protocols

A.1 Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the lowest concentration of Cefmenoxime that inhibits visible bacterial growth.[5][16]

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1,280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Cefmenoxime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of antibiotic concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Prepare Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of Cefmenoxime in which no visible turbidity (bacterial growth) is observed.[18]

G A Prepare Cefmenoxime Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C->D E Incubate Plate (16-20h at 37°C) D->E F Read Wells for Turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G

Fig. 5: Experimental workflow for MIC determination by broth microdilution.
A.2 β-Lactamase Activity Assay

This protocol uses a chromogenic cephalosporin, Nitrocefin, to measure the activity of β-lactamase enzymes. Hydrolysis of Nitrocefin results in a color change that can be quantified spectrophotometrically.[20][21][22]

Methodology:

  • Sample Preparation: Prepare a bacterial lysate (e.g., by sonication) or use a purified β-lactamase enzyme solution.

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM phosphate buffer, pH 7.0). Prepare a stock solution of Nitrocefin in DMSO.

  • Assay Setup: In a 96-well plate, add the bacterial lysate or purified enzyme to the wells.

  • Initiate Reaction: Add the Nitrocefin solution to each well to start the reaction. The final concentration of Nitrocefin is typically 50-100 µM.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-30 minutes).

  • Data Analysis: The rate of change in absorbance is directly proportional to the β-lactamase activity. To determine inhibition kinetics (e.g., Ki for Cefmenoxime), the assay is repeated with varying concentrations of both Nitrocefin and the inhibitor (Cefmenoxime).

G A Prepare Bacterial Lysate or Purified Enzyme B Add Sample to 96-well Plate A->B C Add Nitrocefin Substrate to Initiate Reaction B->C D Measure Absorbance (490nm) Kinetically in Plate Reader C->D E Calculate Rate of Absorbance Change D->E F Determine β-Lactamase Activity E->F

Fig. 6: Experimental workflow for a colorimetric β-lactamase assay.
A.3 Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of Cefmenoxime for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., biotin-labeled ampicillin or fluorescent penicillin).[6][7]

Methodology:

  • Membrane Preparation: Grow bacteria to mid-log phase and harvest. Lyse the cells (e.g., using a French press) and isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • Competition Step: Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled Cefmenoxime for a set time (e.g., 15-30 minutes at 30°C). This allows Cefmenoxime to bind to the PBPs.

  • Labeling Step: Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., Biotin-Ampicillin) to each aliquot and incubate for another 10-15 minutes. The probe will bind to any PBPs not already occupied by Cefmenoxime.

  • Separation and Detection: Stop the reaction and separate the membrane proteins by SDS-PAGE.

  • Visualization: Transfer the proteins to a membrane (Western blot) and detect the biotinylated probe using streptavidin-HRP and a chemiluminescent substrate. The intensity of the band corresponding to a specific PBP will decrease as the concentration of competing Cefmenoxime increases.

  • Analysis: Densitometry is used to quantify the band intensity and calculate the IC50 value—the concentration of Cefmenoxime required to block 50% of the probe's binding.

G A Isolate Bacterial Membranes (Contain PBPs) B Incubate Membranes with Varying [Cefmenoxime] A->B C Add Labeled Probe (e.g., Biotin-Ampicillin) B->C D Separate Proteins by SDS-PAGE C->D E Western Blot & Detect Probe (e.g., Streptavidin-HRP) D->E F Quantify Band Intensity (Densitometry) E->F G Calculate IC50 for PBP Binding F->G

Fig. 7: Experimental workflow for a PBP competition assay.
A.4 Efflux Pump Inhibition Assay

This assay measures the accumulation of a fluorescent substrate (e.g., ethidium bromide) inside bacteria to assess efflux pump activity and its inhibition.[23][24]

Methodology:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest, and wash the cells. Resuspend the pellet in a buffer (e.g., phosphate buffer) to a specific optical density.

  • Assay Setup: The assay is run in parallel with and without an efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which disrupts the proton motive force that powers many pumps.[23]

  • Loading and Measurement: Add the bacterial suspension to a fluorometer cuvette or a black-walled 96-well plate. Add the fluorescent substrate (e.g., ethidium bromide). In the test condition, also add the EPI.

  • Fluorescence Reading: Measure the fluorescence (e.g., Ex: 530 nm, Em: 600 nm for ethidium bromide) over time.

  • Interpretation: In bacteria with active efflux pumps, fluorescence will remain low as the substrate is expelled. In the presence of an effective EPI, the pumps are disabled, the substrate accumulates intracellularly and intercalates with DNA, leading to a significant increase in fluorescence. The difference in fluorescence accumulation between the treated and untreated cells indicates the level of efflux activity.

G A Prepare Washed Bacterial Cell Suspension B Aliquot Cells into two groups: (+ EPI) and (- EPI) A->B C Add Fluorescent Substrate (e.g., Ethidium Bromide) to all samples B->C D Measure Fluorescence Kinetically C->D E Compare Fluorescence Curves (+ EPI) vs (- EPI) D->E F Determine Efflux Activity (High fluorescence with EPI indicates active efflux) E->F

Fig. 8: Experimental workflow for an efflux pump inhibition assay.

References

An In-depth Technical Guide to the In Vitro Pharmacodynamics of Cefmenoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of cefmenoxime hydrochloride, a third-generation cephalosporin antibiotic. The document details its mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its antimicrobial properties.

Introduction

Cefmenoxime is a semisynthetic, broad-spectrum third-generation cephalosporin antibiotic.[1][2] It exhibits potent bactericidal activity against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] Like other third-generation cephalosporins, cefmenoxime is noted for its enhanced activity against Gram-negative bacilli, including many that are resistant to earlier generations of cephalosporins.[3] This document serves as a technical resource for researchers and professionals involved in drug development and antimicrobial research, offering detailed insights into the in vitro pharmacodynamic profile of this compound.

Mechanism of Action

The bactericidal action of cefmenoxime results from the inhibition of bacterial cell wall synthesis.[2][4] This process is mediated by its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4] By binding to and inactivating these proteins, cefmenoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2] Cefmenoxime has shown a marked affinity for PBP-3, followed by PBP-1 (1A and 1B) in Escherichia coli.[5]

cluster_BacterialCell Bacterial Cell Cefmenoxime Cefmenoxime PBPs Penicillin-Binding Proteins (PBPs) Cefmenoxime->PBPs Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of Cefmenoxime in microtiter plate wells Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity or use a plate reader Incubate_Plate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

In Vitro Antibacterial Spectrum of Cefmenoxime Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefmenoxime Hydrochloride, a third-generation cephalosporin antibiotic. The document details its mechanism of action, summarizes its activity against a broad range of bacterial pathogens through quantitative data, outlines the experimental protocols for determining antibacterial susceptibility, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] PBPs are essential enzymes for the cross-linking of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these proteins, Cefmenoxime disrupts the final transpeptidation step in peptidoglycan synthesis.[1][4] This interference leads to a compromised cell wall, resulting in cell lysis and ultimately, bacterial death.[1] Cefmenoxime has demonstrated stability in the presence of various β-lactamases, including penicillinases and some cephalosporinases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[2] In Escherichia coli, Cefmenoxime shows a marked affinity for PBP-3, followed by PBP-1A and PBP-1B.[4]

Mechanism of Action of this compound Cefmenoxime Cefmenoxime PBP Penicillin-Binding Proteins (PBPs) Cefmenoxime->PBP Peptidoglycan Peptidoglycan Cross-linking Cefmenoxime->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Synthesis Peptidoglycan->CellWall Leads to BacterialLysis Cell Lysis and Death Peptidoglycan->BacterialLysis Disruption leads to

Mechanism of Action of Cefmenoxime

In Vitro Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][5] Its activity is particularly potent against members of the Enterobacteriaceae family.[6][7][8]

Data Presentation

The following tables summarize the in vitro activity of this compound against a variety of clinically relevant bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains, expressed in micrograms per milliliter (µg/mL).

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.12 to 8
Klebsiella pneumoniae≤0.12 to 8
Enterobacter spp.0.12 to 8
Serratia marcescens0.12 to 8
Proteus mirabilis0.12 to 8
Indole-positive Proteus0.12 to 8
Citrobacter freundii0.12 to 8
Haemophilus influenzae0.06
Neisseria gonorrhoeae0.06
Pseudomonas aeruginosa16>32
Acinetobacter spp.16>32

Data compiled from multiple studies.[4][7][9][10]

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus4.0
Streptococcus pneumoniae0.015
Streptococcus pyogenes0.06
Non-enterococcal streptococci≤0.125
Group D streptococciLess Susceptible

Data compiled from multiple studies.[7][9]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group16≤32

Data compiled from multiple studies.[7][9]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Broth Microdilution Method for MIC Determination

This protocol is a generalized representation based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • This compound: A stock solution is prepared at a high concentration and then serially diluted to the desired testing range.

  • Bacterial Strains: Pure, overnight cultures of the test organisms are grown on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious bacteria.

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from an agar plate to a sterile broth.

  • The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial twofold dilutions of this compound are prepared in the microtiter plate using the growth medium. A range of concentrations is tested.

  • A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are included.

  • The standardized bacterial inoculum is added to each well (except the sterility control).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism as detected by the unaided eye.[12]

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Drug Prepare Cefmenoxime Stock Solution Assay_Serial Perform Serial Dilutions of Cefmenoxime in 96-Well Plate Prep_Drug->Assay_Serial Prep_Culture Culture Bacteria (e.g., on Agar Plate) Inoculum_Suspension Create Bacterial Suspension in Broth Prep_Culture->Inoculum_Suspension Prep_Media Prepare Growth Medium (e.g., CAMHB) Prep_Media->Assay_Serial Inoculum_Turbidity Adjust to 0.5 McFarland Standard Inoculum_Suspension->Inoculum_Turbidity Inoculum_Dilution Dilute to Final Inoculum Concentration Inoculum_Turbidity->Inoculum_Dilution Assay_Inoculate Inoculate Wells with Standardized Bacteria Inoculum_Dilution->Assay_Inoculate Assay_Serial->Assay_Inoculate Incubate Incubate at 35°C for 16-20 hours Assay_Inoculate->Incubate Assay_Controls Include Growth and Sterility Controls Assay_Controls->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Workflow for MIC Determination

Conclusion

This compound is a potent third-generation cephalosporin with a broad in vitro antibacterial spectrum, particularly against Gram-negative Enterobacteriaceae. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides a robust bactericidal effect. The quantitative data presented in this guide, obtained through standardized experimental protocols, underscore its efficacy against a wide range of common pathogens. This information is critical for researchers and drug development professionals in understanding the therapeutic potential and applications of this compound.

References

The Pharmacokinetics and Tissue Distribution of Cefmenoxime Hydrochloride: A Technical Overview in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Cefmenoxime Hydrochloride, a third-generation cephalosporin antibiotic, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this drug, which is essential for preclinical and clinical development.

Pharmacokinetic Profile of this compound in Animal Models

This compound has been evaluated in several animal models to determine its pharmacokinetic parameters. Following administration, plasma and tissue levels of cefmenoxime have been observed to reach their peak concentrations relatively quickly, generally within 15 to 30 minutes.[1] The drug is primarily eliminated through the urine, although significant biliary excretion has been noted in rats and dogs.[1]

While specific quantitative data for Cmax and AUC for this compound were not available in the public search results, a study on its stereoisomer, SCE-1141, in rats provides some insight. After a 20 mg/kg intramuscular injection, plasma levels of SCE-1141 peaked at 30 minutes and declined with a half-life of approximately 18 minutes.[2][3] It is important to note that the levels of SCE-1141 in plasma and tissues (except for the liver) were found to be lower than those of cefmenoxime.[2][3]

Animal SpeciesDose (mg/kg)Route of AdministrationTmax (Peak Time)Cmax (Peak Plasma Concentration)AUC (Area Under the Curve)Elimination Half-life
Mice 20Subcutaneous15-30 minutes[1]Data not availableData not availableData not available
Rats 20Intramuscular15-30 minutes[1]Plasma levels were slightly lower than in some other species.[1]Data not availableData not available
Rabbits 20Intramuscular15-30 minutes[1]Data not availableData not availableData not available
Dogs 20Intramuscular15-30 minutes[1]Data not availableData not availableData not available

Tissue Distribution of this compound

This compound demonstrates wide distribution into various tissues following administration. The highest concentrations are consistently found in the kidneys, which is consistent with its primary route of excretion.[1] The tissue levels of cefmenoxime have been reported to be significantly higher than those of cefotaxime.[1]

The following table summarizes the relative tissue distribution of this compound in different animal models, with tissues listed in descending order of drug concentration.

Animal SpeciesHigh ConcentrationModerate ConcentrationLow Concentration
Mice Kidney, Plasma, LiverLung, SpleenBrain[1]
Rats Kidney, Plasma, LiverLung, SpleenBrain[1]
Rabbits Kidney, Plasma, LungLiver, SpleenBrain[1]
Dogs Kidney, Liver, PlasmaLung, SpleenBrain[1]

Experimental Protocols

Animal Pharmacokinetic Study

A representative experimental protocol for a pharmacokinetic study of this compound in an animal model is outlined below.

Animal Model:

  • Species: Male Jcl:SD rats[3]

  • Age: 7 weeks old[3]

  • Weight: 210-250 g[3]

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

Drug Administration:

  • Drug: this compound dissolved in saline.

  • Dose: 20 mg/kg body weight.[1][3]

  • Route of Administration: Intramuscular injection.[1][3]

Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing via a cannulated vein or through serial sampling from the tail vein.

  • Tissue Sampling: At the end of the study, animals are euthanized, and various tissues (kidney, liver, lung, spleen, brain, etc.) are harvested, weighed, and stored at -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma and tissue homogenates is typically determined using a validated HPLC method.[4]

Sample Preparation:

  • Plasma samples are thawed and subjected to protein precipitation by adding a precipitating agent such as acetonitrile or by treating with sodium dodecyl sulfate to displace the drug from plasma proteins followed by ultrafiltration.[4]

  • Tissue samples are homogenized in a suitable buffer, and the homogenate is then subjected to protein precipitation.

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and injected into the HPLC system.

HPLC Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength of approximately 275 nm.[5]

  • Quantification: The concentration of cefmenoxime is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of cefmenoxime.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis animal_acclimatization Animal Acclimatization dose_preparation Dose Preparation (20 mg/kg in Saline) drug_administration Drug Administration (IM/SC) dose_preparation->drug_administration sample_collection Blood & Tissue Collection (Timed) drug_administration->sample_collection sample_processing Sample Processing (Protein Precipitation) sample_collection->sample_processing hplc_analysis HPLC Analysis sample_processing->hplc_analysis pk_data_analysis Pharmacokinetic Data Analysis hplc_analysis->pk_data_analysis

Caption: Experimental workflow for a typical animal pharmacokinetic study.

tissue_distribution cluster_tissues Tissue Distribution Hierarchy cefmenoxime Cefmenoxime in Circulation kidney Kidney (Highest) cefmenoxime->kidney High liver Liver cefmenoxime->liver plasma Plasma cefmenoxime->plasma lung Lung cefmenoxime->lung spleen Spleen cefmenoxime->spleen brain Brain (Lowest) cefmenoxime->brain Low

Caption: Hierarchy of this compound tissue distribution.

Conclusion

This technical guide summarizes the key pharmacokinetic and tissue distribution properties of this compound in various animal models. The rapid absorption and wide tissue distribution, particularly in the kidneys, are important characteristics of this antibiotic. The provided experimental protocols offer a foundational methodology for conducting further preclinical studies. The lack of publicly available, specific quantitative data highlights the need for continued research and publication in this area to fully elucidate the pharmacokinetic profile of this compound.

References

Molecular formula and structure of Cefmenoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cefmenoxime Hydrochloride: Molecular Formula and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular characteristics of an active pharmaceutical ingredient is paramount. This guide provides a detailed overview of the molecular formula and structure of this compound, a third-generation cephalosporin antibiotic.

Molecular Formula and Structure

This compound is the hydrochloride salt of Cefmenoxime. The molecular formula is generally represented as C₃₂H₃₅ClN₁₈O₁₀S₆, which corresponds to a hemihydrochloride salt of two Cefmenoxime molecules[][2][3]. The molecular weight of this compound is approximately 1059.6 g/mol [2][4][5].

The chemical structure of Cefmenoxime consists of a 7-aminocephalosporanic acid (7-ACA) nucleus, which is a common feature of cephalosporin antibiotics. Attached to this core are two key side chains that contribute to its antibacterial activity and spectrum. At the C-7 position, there is an aminothiazolyl acetamido side chain with a syn-methoxyimino group, which enhances its stability against β-lactamase enzymes. At the C-3 position, a methyltetrazolylthiomethyl group is present, which influences the compound's pharmacokinetic profile and spectrum of activity.

The IUPAC name for this compound is bis((6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);hydrochloride[2].

Physicochemical Properties

A summary of the key physicochemical properties of Cefmenoxime and its hydrochloride salt is presented in the table below. These properties are crucial for formulation development and understanding the drug's behavior in biological systems.

PropertyValueReference
Molecular Formula C₃₂H₃₅ClN₁₈O₁₀S₆ (as hemihydrochloride)[][2]
Molecular Weight 1059.59 g/mol [3][5]
Appearance White to light orange-yellow crystalline powder[6]
Solubility Water: Very slightly soluble[6]
Methanol: Slightly soluble[6]
Ethanol (95%): Practically insoluble[6]
DMSO: 70 mg/mL[5]
pKa (Strongest Acidic) 2.58 (Predicted)[7]
pKa (Strongest Basic) 9.84 (Predicted)[7]
LogP -1.3[8]

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound starts from 7-aminocephalosporanic acid (7-ACA). The process involves the following key steps[9][10]:

  • Acylation of 7-ACA: 7-ACA is acylated at the 7-amino group with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. This step introduces the characteristic side chain responsible for its antibacterial activity and β-lactamase stability[9].

  • Nucleophilic Substitution at C-3: The acetoxy group at the C-3 position of the 7-ACA core is displaced by 1-methyl-1H-tetrazole-5-thiol. This reaction introduces the methyltetrazolylthiomethyl side chain[9].

  • Formation of the Hydrochloride Salt: The resulting Cefmenoxime free acid is then treated with hydrochloric acid in a suitable solvent, such as ethanol, to precipitate the hydrochloride salt[9][10]. The product is then isolated, purified by recrystallization, and dried.

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC)[6].

Visualizations

Chemical Structure of Cefmenoxime

The following diagram illustrates the two-dimensional chemical structure of the Cefmenoxime molecule.

Caption: 2D structure of the Cefmenoxime molecule.

Mechanism of Action

Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this simplified signaling pathway.

Mechanism_of_Action Cefmenoxime Cefmenoxime Hydrochloride PBP Penicillin-Binding Proteins (PBPs) Cefmenoxime->PBP Binds to Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) Cefmenoxime->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Simplified mechanism of action of Cefmenoxime.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Cefmenoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefmenoxime Hydrochloride, a third-generation cephalosporin antibiotic. The described isocratic reverse-phase method is based on established analytical principles for cephalosporins, providing a reliable protocol for assay and purity determinations. This application note provides comprehensive experimental protocols, chromatographic conditions, and method validation procedures suitable for quality control and research environments.

Introduction

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic effective against a wide range of gram-positive and gram-negative bacteria. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This HPLC method provides a specific and reliable approach for the determination of this compound in bulk drug substance.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Reagents and Chemicals:

    • This compound Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Glacial Acetic Acid (Analytical Grade).

    • Deionized or HPLC Grade Water.

  • Chromatographic Column:

    • Alltima C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[1]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a solution of Water:Acetic Acid:Acetonitrile in the ratio of 85:1:15 (v/v/v).[1]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 10-150 µg/mL). These solutions are used to establish linearity.

  • Sample Preparation:

    • Accurately weigh an amount of the this compound sample equivalent to about 25 mg.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

    • Further dilute with the mobile phase to a target concentration within the established linear range (e.g., 80 µg/mL).[2]

HPLC Method and Parameters

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column Alltima C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Water: Acetic Acid: Acetonitrile (85:1:15, v/v/v)[1]
Flow Rate 1.0 mL/min[3]
Detection UV at 265 nm[3][4]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are outlined below.

  • System Suitability: Before analysis, the chromatographic system must pass a system suitability test. Inject the working standard solution (e.g., 80 µg/mL) six times. The acceptance criteria are typically:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

  • Linearity: Analyze the prepared working standard solutions across the concentration range. Plot the peak area response versus concentration and perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days' results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Specificity (Stability-Indicating): To ensure the method is stability-indicating, forced degradation studies should be performed.[5][6] Subject the sample to stress conditions such as acid, base, oxidation, heat, and light. The method is considered specific if the Cefmenoxime peak is well-resolved from any degradation product peaks.

Data Presentation

Quantitative data from the method development and validation should be summarized for clarity.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

ParameterTypical Result/Acceptance Criterion
Linearity Range e.g., 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
LOD To be determined (e.g., ~0.1 µg/mL)
LOQ To be determined (e.g., ~0.3 µg/mL)
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Visualized Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_solutions Prepare Mobile Phase, Standards, and Samples start->prep_solutions system_setup HPLC System Setup and Equilibration prep_solutions->system_setup system_suitability Perform System Suitability Test (SST) system_setup->system_suitability sst_check SST Pass? system_suitability->sst_check sst_check->system_setup No, Re-equilibrate inject_samples Inject Blank, Standards, and Samples sst_check->inject_samples Yes data_acquisition Data Acquisition and Chromatogram Integration inject_samples->data_acquisition quantification Quantify Cefmenoxime HCl using Calibration Curve data_acquisition->quantification validation Perform Method Validation quantification->validation report Generate Report quantification->report end_node End report->end_node

Caption: Workflow for this compound analysis by HPLC.

Conclusion

The described HPLC method is demonstrated to be simple, precise, and accurate for the quantification of this compound. The use of a common C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. Proper validation in accordance with ICH guidelines will confirm its suitability for routine quality control analysis and stability studies.

References

Application Notes and Protocols: Cefmenoxime Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime Hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against a wide variety of gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4][5] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[3][5] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research use.

Physicochemical Properties and Solubility

This compound is a white to pale yellow crystalline powder.[6] It is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[7][8][9]

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
DMSO65-70 mg/mL61.34 - 66.06 mMUse of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1][7][8] Ultrasonic warming may be needed to fully dissolve the compound.[1]
WaterInsoluble-
EthanolInsoluble-

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a this compound stock solution in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Experimental Protocol
  • Determine the Desired Concentration and Volume: Based on your experimental needs, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound is approximately 1059.58 g/mol , but can vary slightly as a hemihydrochloride salt, so refer to the manufacturer's specifications).[7][8]

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath with gentle warming until a clear solution is obtained.[1]

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][7][8]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature. Store the aliquots as recommended in the storage guidelines below.

Storage and Stability

Proper storage is critical to maintain the potency and stability of this compound.

Table 2: Storage Conditions and Stability

FormStorage TemperatureStabilityNotes
Lyophilized Powder-20°C3 yearsKeep desiccated and protected from light.[8][10]
Stock Solution in DMSO-20°C1 monthAliquot to prevent multiple freeze-thaw cycles.[1][7][8]
Stock Solution in DMSO-80°C1 yearAliquot to prevent multiple freeze-thaw cycles.[1][7]

Visualized Workflows and Pathways

This compound Stock Solution Preparation Workflow

G Figure 1. This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage A Calculate Mass and Volume B Weigh Cefmenoxime HCl A->B C Add Anhydrous DMSO B->C D Vortex and Sonicate C->D E Sterile Filter (Optional) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Figure 1. This compound Stock Solution Preparation Workflow

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G Figure 2. Mechanism of Action of this compound cluster_drug Drug Action cluster_bacterium Bacterial Cell A This compound B Penicillin-Binding Proteins (PBPs) A->B Binds to and inactivates C Peptidoglycan Cross-Linking B->C Inhibits D Cell Wall Synthesis C->D Disrupts E Bacterial Cell Lysis D->E Leads to

Figure 2. Mechanism of Action of this compound

References

Application Notes and Protocols: Cefmenoxime Hydrochloride for Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] While historically used for various infections, its prevalence in clinical use has diminished, and consequently, it is no longer included in the current antimicrobial susceptibility testing guidelines from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a summary of historical susceptibility data, detailed protocols for standardized susceptibility testing methods that can be applied to Cefmenoxime hydrochloride, and a discussion on the implications of the absence of current clinical breakpoints.

Data Presentation: Historical Susceptibility Data

The following tables summarize historical in vitro activity of Cefmenoxime against various clinical isolates. It is crucial to note that these data are based on older studies, and current resistance patterns may vary significantly.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefmenoxime for >90% of Clinical Isolates (MIC90)

Organism GroupMIC90 (μg/mL)Reference
Enterobacteriaceae≤0.125[4]
Non-enterococcal streptococci≤0.125[4]
Staphylococcus aureus≤2.0[4]
Nonfermenting gram-negative bacilli≤32[4]
Bacteroides fragilis group≤32[4]
Haemophilus influenzae (β-lactamase positive and negative)≤0.03[4]
Neisseria gonorrhoeae (β-lactamase positive and negative)≤0.03[4]
Escherichia coli0.024 - 3.13[5]
Klebsiella pneumoniae0.024 - 3.13[5]
Proteus mirabilis0.024 - 3.13[5]
Enterobacter aerogenes0.024 - 3.13[5]
Streptococcus pyogenes0.024 - 3.13[5]
Streptococcus pneumoniae0.024 - 3.13[5]
Staphylococci6.25[5]
Serratia marcescens6.25[5]

Table 2: Tentative Disk Diffusion Zone Diameter Breakpoints for Cefmenoxime (30 μg disk)

InterpretationZone Diameter (mm)Corresponding MIC (μg/mL)Reference
Susceptible≥22≤8[4][5]
Moderately Susceptible (Intermediate)15 - 2116 - 32[4][5]
Resistant≤14>32[4][5]

Note: These breakpoints are tentative and not based on current CLSI or EUCAST standards.

Experimental Protocols

In the absence of specific guidelines for Cefmenoxime, researchers should follow the standardized methodologies for antimicrobial susceptibility testing as detailed by CLSI and EUCAST. These protocols provide a framework for reproducible and reliable in vitro testing.

Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. The CLSI M07 and EUCAST guidelines provide detailed protocols.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

Protocol Outline (based on CLSI M07 and EUCAST guidelines):

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound of known concentration.

  • Preparation of Microtiter Plates:

    • Dispense CAMHB into each well of a 96-well plate.

    • Create a serial two-fold dilution of the this compound stock solution across the wells to achieve a range of final concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer) is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. The CLSI M02 and EUCAST guidelines provide detailed protocols.

Materials:

  • This compound disks (30 μg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol Outline (based on CLSI M02 and EUCAST guidelines):

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Application of Disks:

    • Aseptically apply a this compound (30 μg) disk to the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.

Discussion: Absence of Current Breakpoints and Use of Surrogates

The absence of Cefmenoxime from current CLSI and EUCAST breakpoint tables means there are no officially validated MIC or zone diameter criteria to categorize clinical isolates as Susceptible (S), Intermediate (I), or Resistant (R). This is likely due to the decreased clinical use of Cefmenoxime in favor of newer cephalosporins with more extensive clinical data and established resistance monitoring.

For research and drug development purposes, the historical data presented can serve as a reference point. However, these values should not be used for clinical decision-making.

The use of a surrogate antimicrobial agent to predict Cefmenoxime susceptibility is not established. While surrogate testing is a recognized practice for some antimicrobials (e.g., using cefazolin to predict susceptibility to certain oral cephalosporins for urinary tract infections), there are no specific recommendations from CLSI or EUCAST for a surrogate for Cefmenoxime.[6][7] The in vitro activity of Cefmenoxime has been noted to be similar to cefotaxime, but this does not constitute a formal recommendation for surrogate testing.[4] Any potential surrogate relationship would require rigorous validation studies.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare Cefmenoxime Stock Solution plates Prepare Serial Dilutions in 96-Well Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Concentration inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis inoculum Prepare 0.5 McFarland Bacterial Suspension swab Swab MHA Plate for Confluent Growth inoculum->swab mha_plate Mueller-Hinton Agar Plate mha_plate->swab apply_disk Apply Cefmenoxime (30 μg) Disk swab->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone Cefmenoxime_Action_Pathway cefmenoxime This compound pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall cefmenoxime->pbp Binds to crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits cell_wall Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

References

Application Notes and Protocols: Time-Kill Kinetics Assay for Cefmenoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime Hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2] The time-kill kinetics assay is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay with this compound, guidance on data presentation, and visual representations of the experimental workflow and the drug's mechanism of action.

Data Presentation

The results of a time-kill kinetics assay are typically presented as the change in logarithmic colony-forming units per milliliter (log10 CFU/mL) over a 24-hour period. The data should be summarized in clear and well-structured tables to facilitate comparison between different concentrations of the antimicrobial agent and the growth control.

Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Growth Control (log10 CFU/mL)1x MIC (4 µg/mL) (log10 CFU/mL)4x MIC (16 µg/mL) (log10 CFU/mL)
05.75.75.7
26.55.14.5
47.84.23.1
88.93.0<2.0
129.2<2.0<2.0
249.5<2.0<2.0

Table 2: Log Reduction of Staphylococcus aureus after Exposure to this compound

Time (hours)1x MIC (4 µg/mL) (log10 Reduction)4x MIC (16 µg/mL) (log10 Reduction)
21.42.2
43.64.7
8>5.9>6.9
12>7.2>7.2
24>7.5>7.5

Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocols

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M26-A for determining the bactericidal activity of antimicrobial agents.

Materials
  • This compound powder

  • Staphylococcus aureus (e.g., ATCC 29213) or other target organism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.85% NaCl)

  • Sterile test tubes or flasks

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards

  • Micropipettes and sterile tips

  • Plate spreader

  • Vortex mixer

Preparation of Reagents and Media
  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile water or DMSO). Filter-sterilize the stock solution.

  • Bacterial Inoculum:

    • From a fresh overnight culture of the test organism on a TSA plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 35°C ± 2°C for 2-6 hours, or until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in the test tubes.

Time-Kill Assay Procedure
  • Assay Setup:

    • Label sterile test tubes for each concentration of this compound to be tested (e.g., 1x MIC, 4x MIC) and a growth control (no antibiotic).

    • Prepare serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentrations in the test tubes.

  • Inoculation:

    • Add the prepared bacterial inoculum to each test tube to achieve a final volume and the target starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate all tubes at 35°C ± 2°C with shaking (if required for the test organism) for 24 hours.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Spread the inoculum evenly using a sterile plate spreader.

  • Colony Counting:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Data Analysis:

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the log10 CFU/mL versus time for each concentration and the growth control.

    • Determine the log10 reduction at each time point by subtracting the log10 CFU/mL of the test concentration from the log10 CFU/mL of the initial inoculum (Time 0).

Visualizations

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell cefmenoxime Cefmenoxime Hydrochloride outer_membrane Outer Membrane (Gram-negative) cefmenoxime->outer_membrane penetrates pbp Penicillin-Binding Proteins (PBPs) outer_membrane->pbp binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan inhibits cell_lysis Cell Wall Instability & Cell Lysis peptidoglycan->cell_lysis disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Time-Kill Kinetics Assay

G cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_media Prepare Media & Reagents prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_media->prep_inoculum prep_drug Prepare Cefmenoxime Stock Solution prep_drug->prep_inoculum setup Set up Test Tubes (Drug dilutions & Growth Control) prep_inoculum->setup inoculate Inoculate with ~5x10^5 CFU/mL setup->inoculate incubate Incubate at 35°C inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate on TSA dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count Count Colonies (CFU) incubate_plates->count calculate Calculate log10 CFU/mL & Log Reduction count->calculate

Caption: Experimental workflow for the time-kill kinetics assay.

References

Application Notes and Protocols for Cefmenoxime Hydrochloride in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and experimental protocols for Cefmenoxime Hydrochloride when used in combination with other antimicrobial agents. The information is compiled from clinical and preclinical studies to guide further research and drug development efforts.

Clinical Applications of Cefmenoxime Combination Therapy

Cefmenoxime, a third-generation cephalosporin, has been investigated in combination with other antibiotics to enhance its efficacy, broaden its spectrum of activity, and overcome antibiotic resistance. Clinical studies have primarily focused on treating severe bacterial infections, particularly in immunocompromised patients.

Combination Therapy for Severe Infections in Hematological Disorders

A notable clinical application of Cefmenoxime is in combination with Cefsulodin for the treatment of severe infections in patients with leukemia and other hematological malignancies.[1] This patient population is highly susceptible to infections, including those caused by Pseudomonas aeruginosa.

Clinical Efficacy:

A clinical study involving 71 patients with hematological malignancies evaluated the efficacy of a Cefmenoxime (CMX) and Cefsulodin (CFS) combination therapy.[1][2] Of the 57 evaluable patients, the combination therapy demonstrated a significant rate of effectiveness.[1][2]

Patient PopulationTotal Evaluable PatientsExcellent ResponseGood ResponseOverall Effectiveness Rate
Patients with Hematological Malignancies5724 (42.1%)12 (21.1%)63.2%

A separate study on infected patients with various hematological disorders treated with the CMX and CFS combination showed an overall clinical efficacy rate of 55.4%. The efficacy varied depending on the type of infection.

Type of InfectionClinical Efficacy Rate
Septicemia40%
Suspected Septicemia51.2%
Respiratory Tract Infections57.9%

The efficacy of this combination was also analyzed based on the causative pathogens.

Pathogen TypeEfficacy Rate
Gram-negative bacteria72.7%
Gram-positive bacteria33.3%

Clinical Protocol (General Outline):

While detailed protocols from the studies are not fully available, the general approach involved the administration of Cefmenoxime and Cefsulodin to patients with severe infections secondary to their hematological conditions.[1][2]

  • Patient Population: Patients with leukemia and related hematological disorders suffering from severe infections.[1][2]

  • Intervention: Combination therapy of Cefmenoxime (CMX) and Cefsulodin (CFS).

  • Evaluation: Clinical effectiveness was evaluated based on the resolution of infection symptoms.

Logical Workflow for Clinical Evaluation of CMX and CFS Combination Therapy

cluster_0 Patient Selection and Enrollment cluster_1 Treatment Administration cluster_2 Evaluation and Outcome Assessment P Patients with Hematological Malignancies and Severe Infections T Administer Combination Therapy: Cefmenoxime (CMX) + Cefsulodin (CFS) P->T Enrollment E Assess Clinical Response T->E Treatment Course O Excellent, Good, or Poor Response E->O Outcome

Caption: Workflow for the clinical trial of Cefmenoxime and Cefsulodin combination therapy.

Combination Therapy for Complicated Urinary Tract Infections

The combination of Cefmenoxime and Cefsulodin has also been proven effective in treating refractory complicated urinary tract infections (c-UTIs), especially those caused by Pseudomonas aeruginosa.[3]

Clinical Efficacy:

In a study of 135 patients with c-UTIs likely caused by P. aeruginosa, a concomitant intravenous drip infusion of Cefmenoxime (2 g) and Cefsulodin (1 g) was administered twice daily for 5 days.[3]

Patient GroupOverall Efficacy Rate
All Evaluable c-UTI Cases (n=91)73%
c-UTI with P. aeruginosa (n=44)75%
c-UTI without P. aeruginosa (n=47)70%

Bacteriological Response:

The bacteriological eradication rates were also high.

OrganismEradication Rate
All Organisms91% (105/116 strains)
Pseudomonas aeruginosa82% (36/44 strains)
Serratia spp.100% (12/12 strains)
Citrobacter spp.100% (10/10 strains)
All Gram-negative rods93% (99/107 strains)

Clinical Protocol:

  • Patient Population: Patients with complicated urinary tract infections, with a high suspicion of Pseudomonas aeruginosa involvement.[3]

  • Dosage and Administration: Cefmenoxime (2 g) and Cefsulodin (1 g) were administered concomitantly via intravenous drip infusion twice daily for 5 days.[3]

  • Evaluation: Clinical efficacy was assessed based on the criteria from the UTI committee in Japan, and bacteriological response was determined by the eradication of the causative pathogens.[3]

Preclinical In Vitro and In Vivo Studies

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[4][5]

Experimental Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (e.g., Cefsulodin) at a concentration that is a multiple of the expected Minimum Inhibitory Concentration (MIC).

  • Microtiter Plate Setup:

    • Dispense 50 µL of Mueller-Hinton broth into each well of a 96-well microtiter plate.[4]

    • Create serial twofold dilutions of Cefmenoxime along the x-axis and the second antibiotic along the y-axis.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Pseudomonas aeruginosa) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in each well.[4]

  • Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial suspension. Incubate the plate at 35°C for 16-20 hours.[4]

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Workflow for Checkerboard Assay

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Analysis A Prepare Antibiotic Stock Solutions (Cefmenoxime & Partner Drug) C Serial Dilutions of Antibiotics in 96-well Plate A->C B Prepare Bacterial Inoculum (e.g., P. aeruginosa) D Inoculate Wells with Bacteria B->D C->D E Incubate at 35°C for 16-20h D->E F Determine MICs & Calculate FIC Index E->F G Synergy, Additivity, or Antagonism F->G

Caption: Step-by-step workflow of a checkerboard synergy assay.

In Vitro Synergy Testing: Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[6][7]

Experimental Protocol:

  • Preparation: Prepare bacterial cultures in the logarithmic growth phase. Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Experimental Setup:

    • Set up test tubes or flasks containing Mueller-Hinton broth with the bacterial inoculum (final concentration of ~5 x 105 CFU/mL).

    • Add the antibiotics alone and in combination to the respective tubes. Include a growth control without any antibiotic.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube. Perform serial dilutions and plate on agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic combination and control.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Animal Models: Neutropenic Mouse Model of Infection

Animal models are crucial for evaluating the in vivo efficacy of antibiotic combinations. A neutropenic mouse model is particularly relevant for studying infections in immunocompromised hosts.[8][9]

Experimental Protocol:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.[9] Typically, two injections are given on days -4 and -1 before infection.

  • Infection: On day 0, infect the mice with a clinical isolate of a relevant pathogen (e.g., Pseudomonas aeruginosa) via a suitable route (e.g., intraperitoneal, intravenous, or thigh infection model).

  • Treatment: Initiate treatment with this compound alone, the partner antibiotic alone, and the combination at various doses and schedules. Include a control group receiving a placebo.

  • Outcome Assessment:

    • Monitor the survival of the mice over a period of 7-14 days.

    • At specific time points post-infection, euthanize subgroups of mice and determine the bacterial load (CFU/gram) in target organs (e.g., kidneys, lungs, spleen).

  • Data Analysis: Compare the survival rates and bacterial loads between the different treatment groups to determine the in vivo efficacy of the combination therapy.

Mechanism of Action and Synergy

Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The synergistic effect of β-lactam combinations, such as Cefmenoxime and Cefsulodin, against bacteria like Pseudomonas aeruginosa, can be attributed to the complementary actions of the two agents. One proposed mechanism for the synergy of β-lactam combinations against β-lactamase-producing gram-negative bacilli is that one agent acts as an inhibitor of the β-lactamase enzyme, thereby protecting the second, more potent, agent from hydrolysis and allowing it to kill the organism.[12]

Signaling Pathway of Cefmenoxime Action

cluster_0 Bacterial Cell Cef Cefmenoxime PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Binds to and inactivates Pep Peptidoglycan Synthesis PBP->Pep Inhibits CW Cell Wall Integrity Pep->CW Maintains Lysis Cell Lysis CW->Lysis Loss of integrity leads to

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Cefmenoxime Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. Understanding its metabolic fate is crucial for comprehensive drug development and ensuring clinical safety and efficacy. Cefmenoxime undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged.[1] However, the identification and quantification of any potential metabolites and degradation products are essential for a complete pharmacokinetic profile. This document provides detailed application notes and protocols for the analysis of Cefmenoxime Hydrochloride and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Profile of Cefmenoxime

Cefmenoxime is largely stable in vivo, and significant enzymatic metabolism has not been reported.[2][3] Most of the administered dose is eliminated unchanged in the urine.[1] Degradation of Cefmenoxime, particularly in fecal samples, is thought to be a result of the metabolic activity of the intestinal flora rather than hepatic biotransformation.[1] Therefore, the analysis of "metabolites" for Cefmenoxime often encompasses the identification of degradation products that may form under physiological conditions or during sample handling and storage. These can include products of hydrolysis, such as the opening of the β-lactam ring.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma and Urine)

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. Protein precipitation is a straightforward and widely used method for plasma samples, while urine samples may require a dilution step. Solid-phase extraction (SPE) can be employed for cleaner extracts and improved sensitivity.

a) Protein Precipitation (for Plasma Samples)

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile or methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Dilution (for Urine Samples)

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge at 5,000 rpm for 10 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

c) Solid-Phase Extraction (SPE) (for Plasma and Urine)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample (plasma after protein precipitation and dilution or diluted urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and its metabolites with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in the protein precipitation protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a) Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Quantitative data for Cefmenoxime and its potential metabolites should be presented in a clear and structured tabular format. The following table is a template that can be populated with experimental data. Since significant in-vivo metabolism is not a characteristic of Cefmenoxime, the "metabolites" listed are hypothetical degradation products that could be monitored.

Table 1: Quantitative Analysis of Cefmenoxime and Potential Metabolites in Human Plasma (Hypothetical Data)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Concentration (ng/mL) ± SD (n=3)
Cefmenoxime512.1396.15.2150.3 ± 8.7
Metabolite 1 (β-lactam hydrolyzed)530.1396.14.512.1 ± 1.5
Metabolite 2 (Decarboxylated)468.1396.14.85.6 ± 0.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Cefmenoxime and its metabolites from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results BiologicalSample Biological Sample (Plasma or Urine) ProteinPrecipitation Protein Precipitation (for Plasma) BiologicalSample->ProteinPrecipitation Dilution Dilution (for Urine) BiologicalSample->Dilution SPE Solid-Phase Extraction (Optional) ProteinPrecipitation->SPE Dilution->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Identification Metabolite Identification DataProcessing->Identification

Experimental workflow for Cefmenoxime metabolite analysis.
Putative Degradation Pathway of Cefmenoxime

This diagram illustrates a simplified, putative degradation pathway for Cefmenoxime, focusing on the hydrolysis of the β-lactam ring, which is a common degradation route for cephalosporin antibiotics.

degradation_pathway Cefmenoxime Cefmenoxime HydrolyzedProduct β-Lactam Ring Hydrolyzed Product Cefmenoxime->HydrolyzedProduct Hydrolysis

Putative degradation pathway of Cefmenoxime.

References

Application Notes and Protocols for Assessing Cefmenoxime Hydrochloride Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime Hydrochloride is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria, particularly Enterobacteriaceae.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1] However, the emergence of bacterial resistance poses a significant challenge to its clinical efficacy. The primary mechanism of resistance to Cefmenoxime is the production of β-lactamase enzymes, particularly AmpC β-lactamases, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. This document provides detailed application notes and protocols for assessing the development of resistance to this compound.

Phenotypic Methods for Resistance Assessment

Phenotypic methods are fundamental for determining the susceptibility of a bacterial isolate to an antimicrobial agent. These methods measure the growth of the bacteria in the presence of the antibiotic.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

  • Cefmenoxime Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Cefmenoxime stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to typically the 10th well. Discard 50 µL from the 10th well. This will create a range of Cefmenoxime concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • The 11th well should contain only CAMHB and the bacterial inoculum (growth control), and the 12th well should contain only sterile CAMHB (sterility control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial suspension to each well (except the sterility control well), bringing the final volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of Cefmenoxime that completely inhibits visible growth of the organism.

Data Presentation:

OrganismCefmenoxime MIC Range (µg/mL)Interpretation (Historical Data)
Escherichia coli≤0.125 - >64Susceptible: ≤8
Klebsiella pneumoniae≤0.125 - >64Moderately Susceptible: 16-32
Enterobacter cloacae≤0.125 - >64Resistant: ≥64
Pseudomonas aeruginosa8 - >64
Staphylococcus aureus1 - 16

Note: The interpretive criteria presented are based on historical data. Current CLSI (Clinical and Laboratory Standards Institute) documents (e.g., M100) should be consulted for the latest breakpoints for cephalosporins against specific organisms. As of the latest revisions, specific breakpoints for Cefmenoxime may no longer be listed.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

Experimental Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify and dry.

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Aseptically apply a Cefmenoxime-impregnated disk (30 µg) to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. Interpret the results based on established breakpoints.

Data Presentation:

Zone Diameter (mm)Interpretation (Tentative Historical Data)
≥22Susceptible
15-21Moderately Susceptible (Intermediate)
≤14Resistant

Note: These breakpoints are based on a 1982 study and should be considered tentative.[1] It is crucial to consult the most recent CLSI guidelines for current interpretive criteria for third-generation cephalosporins.

Molecular Methods for Resistance Gene Detection

Molecular methods are used to detect the presence of specific genes that confer antibiotic resistance. For Cefmenoxime, the detection of genes encoding β-lactamases, particularly AmpC, is highly relevant.

Polymerase Chain Reaction (PCR) for AmpC β-Lactamase Genes

Experimental Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • Primer Selection: Use primers designed to amplify a conserved region of the AmpC β-lactamase gene. An example set of primers is provided below.

Primer NameSequence (5' to 3')
AmpC-ForwardATCGGCTATTCGCTATGC
AmpC-ReverseTGGCCGTTTTATGCATCA
  • PCR Reaction Setup: Prepare the following reaction mixture in a PCR tube:

ComponentVolume (µL)Final Concentration
10x PCR Buffer2.51x
dNTPs (10 mM)0.5200 µM
AmpC-Forward (10 µM)1.00.4 µM
AmpC-Reverse (10 µM)1.00.4 µM
Taq DNA Polymerase0.251.25 U
Template DNA2.0~50 ng
Nuclease-free water17.75-
Total Volume 25.0
  • PCR Amplification: Perform PCR using the following cycling conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation955 minutes1
Denaturation9530 seconds30
Annealing5530 seconds
Extension721 minute
Final Extension727 minutes1
  • Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a DNA-binding dye. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the AmpC gene.

Signaling Pathways and Experimental Workflows

AmpC β-Lactamase Induction Pathway

The expression of the chromosomal AmpC β-lactamase in many Gram-negative bacteria is inducible in the presence of β-lactam antibiotics. This induction is a complex process linked to the recycling of the bacterial cell wall peptidoglycan. The key regulatory proteins involved are AmpR (a transcriptional regulator), AmpD (a cytosolic N-acetylmuramyl-L-alanine amidase), and AmpG (a permease).

AmpC_Induction_Pathway cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP Muropeptides Peptidoglycan Fragments PBP->Muropeptides Leads to accumulation of AmpG AmpG (Permease) Muropeptides->AmpG Transported by AmpR_inactive Inactive AmpR Muropeptides->AmpR_inactive Excess fragments bind to AmpD AmpD (Amidase) AmpG->AmpD Presents fragments to AmpD->AmpR_inactive Normally degrades fragments, keeping AmpR inactive AmpR_active Active AmpR AmpR_inactive->AmpR_active Conformational change ampC ampC gene AmpR_active->ampC Activates transcription AmpC_protein AmpC β-lactamase ampC->AmpC_protein Translation Cefmenoxime Cefmenoxime AmpC_protein->Cefmenoxime Hydrolyzes Cefmenoxime->PBP Inhibits

Caption: AmpC β-lactamase induction pathway.

Experimental Workflow for Assessing Cefmenoxime Resistance

This workflow outlines the logical progression of experiments to characterize Cefmenoxime resistance in a bacterial isolate.

Resistance_Assessment_Workflow start Bacterial Isolate phenotypic Phenotypic Testing start->phenotypic molecular Molecular Testing start->molecular mic MIC Determination (Broth Microdilution) phenotypic->mic disk Disk Diffusion phenotypic->disk interpretation Data Interpretation mic->interpretation disk->interpretation pcr PCR for AmpC Gene molecular->pcr pcr->interpretation report Report Resistance Profile interpretation->report

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cefmenoxime Hydrochloride Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Cefmenoxime Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as "very slightly soluble" in water.[1] The reported aqueous solubility is approximately 0.45 mg/mL.[2][3] Commercial datasheets often categorize it as "insoluble" in water and ethanol, while it is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 70 mg/mL.[4][5]

Q2: Why is my this compound not dissolving in water?

A2: The low aqueous solubility of this compound is inherent to its chemical structure. Several factors can exacerbate this issue, including the pH of the aqueous medium, temperature, and the presence of other solutes. Forcing dissolution in pure water at neutral pH is often unsuccessful.

Q3: Can I heat the solution to improve solubility?

A3: While gentle warming can sometimes aid dissolution, excessive heat can lead to the degradation of this compound. Cephalosporins, as a class, are susceptible to degradation at elevated temperatures.[6] It is crucial to monitor the temperature closely and be aware of potential degradation, which can impact the biological activity of the compound.

Q4: Are there established methods to enhance the aqueous solubility of this compound?

A4: Yes, several techniques can be employed to improve the solubility of this compound in aqueous solutions. These include:

  • pH Adjustment: this compound's solubility is highly pH-dependent.

  • Co-solvency: The use of water-miscible organic solvents can increase solubility.

  • Complexation: Forming inclusion complexes with cyclodextrins can enhance aqueous solubility.

  • Solid Dispersion: Dispersing the drug in a water-soluble carrier can improve its dissolution rate.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution.

Possible Cause 1: pH of the solution is not optimal.

  • Troubleshooting Steps:

    • Measure the pH of your aqueous solution.

    • This compound is more soluble in alkaline conditions (up to a pH of around 9) and tends to precipitate in acidic conditions (pH 0.5-4.0).[6]

    • If your solution is acidic or neutral and precipitation is observed, consider adjusting the pH to the alkaline range using a suitable base (e.g., dilute NaOH or aqueous ammonia) to dissolve the compound. Note that stability may be compromised at very high pH.

    • If the compound was dissolved at a high pH and then the pH was lowered, precipitation is expected.

Possible Cause 2: Temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure the solution is maintained at a constant temperature.

    • If the compound was dissolved at an elevated temperature, it might precipitate upon cooling to room temperature.

    • Determine the solubility at the desired storage temperature to avoid supersaturation and subsequent precipitation.

Possible Cause 3: Degradation of the compound.

  • Troubleshooting Steps:

    • Cephalosporin degradation in aqueous solutions can sometimes lead to the formation of less soluble degradation products.[7]

    • If the solution has been stored for an extended period, especially at non-optimal pH or temperature, degradation may have occurred.

    • It is advisable to use freshly prepared solutions for experiments. The stability of related cephalosporins like cefepime is highest in the pH range of 4 to 6.[8]

Issue 2: Inconsistent results in biological assays.

Possible Cause 1: Incomplete dissolution of this compound.

  • Troubleshooting Steps:

    • Visually inspect your stock solutions for any undissolved particles.

    • Consider filtering the solution through a 0.22 µm filter to remove any undissolved compound before adding it to your assay.

    • Re-evaluate your dissolution method to ensure complete solubilization. The use of techniques like pH adjustment or co-solvents may be necessary to prepare a true solution.

Possible Cause 2: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • The stability of this compound can be influenced by the pH and composition of your cell culture or assay buffer.

    • The degradation of cephalosporins is known to be pH and temperature-dependent.[7][9]

    • Consider performing a stability study of this compound in your specific assay medium over the time course of your experiment. This can be analyzed by a stability-indicating HPLC method.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~0.45 mg/mL (Very slightly soluble)[1][2][3]
EthanolInsoluble[4]
DMSOUp to 70 mg/mL[4]
FormamideFreely soluble[1]
MethanolSlightly soluble[1]

Table 2: pH-Dependent Solubility Profile of this compound (Qualitative)

pH RangeSolubility BehaviorReference
0.5 - 4.0Low solubility, precipitation occurs[6][10]
Alkaline (up to ~9.0)Increased solubility[6]

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol is based on the principle of dissolving this compound in a slightly alkaline solution and then adjusting the pH as needed for the final application, being mindful of potential precipitation at lower pH.

Materials:

  • This compound powder

  • Sterile, purified water

  • 0.1 M Sodium Hydroxide (NaOH) or aqueous ammonia

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of purified water to create a slurry.

  • Slowly add 0.1 M NaOH or aqueous ammonia dropwise while stirring continuously until the this compound is fully dissolved.

  • Monitor the pH and avoid excessively high pH values to minimize degradation. A pH of around 8-9 is often sufficient for dissolution.[6]

  • Once dissolved, the pH can be carefully adjusted downwards using 0.1 M HCl for your specific application. Be aware that the compound may precipitate if the pH drops below its solubility threshold in the acidic range.

  • Bring the solution to the final desired volume with purified water.

  • If required, sterile filter the final solution using a 0.22 µm filter.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Adapted from protocols for similar compounds)

This method enhances solubility by encapsulating the hydrophobic this compound molecule within a cyclodextrin host.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Purified water

  • Ethanol or Methanol

  • Mortar and pestle

Kneading Method:

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and the chosen cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Add the this compound to the paste.

  • Knead the mixture for 30-60 minutes, adding small amounts of a water/ethanol mixture to maintain a paste-like consistency.

  • Dry the resulting solid mass in a hot air oven at 40-50°C or under vacuum until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

Protocol 3: Preparation of a this compound Solid Dispersion via Solvent Evaporation (Adapted from protocols for similar compounds)

This technique improves dissolution by dispersing the drug in a hydrophilic carrier matrix.

Materials:

  • This compound

  • Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Mannitol, or a Poloxamer)

  • A suitable organic solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol). A co-solvent system with water may be necessary.

  • Rotary evaporator

Procedure:

  • Select a drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve the weighed amounts of this compound and the carrier in a minimal amount of the chosen solvent or solvent system.

  • Ensure complete dissolution of both components. Gentle warming or sonication may be applied if necessary, with caution to avoid degradation.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder.

Visualizations

G Workflow for pH-Dependent Solubilization of Cefmenoxime HCl cluster_0 Preparation cluster_1 pH Adjustment & Finalization A Weigh Cefmenoxime HCl Powder B Add Purified Water to form a Slurry A->B C Add 0.1M NaOH or Aqueous Ammonia Dropwise B->C D Stir Until Completely Dissolved C->D E Monitor pH (Target: Alkaline, e.g., 8-9) D->E F Carefully Adjust pH Downward with 0.1M HCl (Optional) E->F If lower pH is needed G Bring to Final Volume with Purified Water E->G If no pH adjustment needed F->G H Sterile Filter (0.22 µm) if Required G->H

Caption: Workflow for pH-dependent solubilization of Cefmenoxime HCl.

G Logical Steps for Troubleshooting Cefmenoxime HCl Insolubility Start Insolubility Issue Encountered CheckpH Is the aqueous medium pH-adjusted? Start->CheckpH AdjustpH Implement pH Adjustment Protocol (Go to Alkaline pH) CheckpH->AdjustpH No ConsiderAlternatives Still Insoluble? Consider Alternative Methods CheckpH->ConsiderAlternatives Yes Reassess Reassess Solubility AdjustpH->Reassess Reassess->ConsiderAlternatives No End Solubility Achieved Reassess->End Yes CoSolvent Co-solvency ConsiderAlternatives->CoSolvent Complexation Cyclodextrin Complexation ConsiderAlternatives->Complexation SolidDispersion Solid Dispersion ConsiderAlternatives->SolidDispersion CoSolvent->End Complexation->End SolidDispersion->End

Caption: Troubleshooting logic for Cefmenoxime HCl insolubility.

References

Technical Support Center: Cefmenoxime Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cefmenoxime Hydrochloride in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. As a cephalosporin antibiotic, it is susceptible to hydrolysis, particularly the cleavage of its core β-lactam ring structure, which leads to a loss of antibacterial activity. Degradation is generally accelerated under alkaline conditions and at elevated temperatures.

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container, protected from moisture. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: What are the known degradation products of this compound?

A3: The primary degradation of cephalosporins involves the opening of the β-lactam ring. For Cefmenoxime specifically, identified degradation products include its E-isomer and Δ³-isomer. The formation of these products is indicative of compound degradation and loss of potency.

Q4: Can I use buffers in my experimental setup? How do they affect stability?

A4: Yes, but with caution. The choice of buffer can significantly impact the stability of this compound. Studies on other cephalosporins have shown that buffer components can catalyze degradation. For instance, phosphate and borate buffers have been observed to accelerate the degradation of some cephalosporins. It is recommended to use buffers that have been validated for compatibility or to minimize the exposure time of the compound to the buffered solution.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: this compound, like other cephalosporins, can interact with certain reagents. Strong oxidizing agents can lead to degradation. Additionally, concurrent use with nephrotoxic drugs such as aminoglycosides in in-vivo studies may increase the risk of renal toxicity.[2] It is also reported that cephalosporins with a methyltetrazolethiol side chain, which Cefmenoxime possesses, may cause disulfiram-like reactions with alcohol-containing solutions.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of antibacterial activity in the assay Degradation of this compound due to improper storage or handling. pH of the assay medium is too high (alkaline). Prolonged incubation at elevated temperatures. Exposure of solutions to light for extended periods.Prepare fresh stock solutions from powder stored at -20°C. Ensure the pH of the assay medium is within the optimal stability range for cephalosporins (ideally slightly acidic to neutral). Minimize incubation times at temperatures above 4°C. Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and use them as markers.
Precipitation of the compound in aqueous solution Poor solubility at the working concentration or pH. This compound has very slight solubility in water.[4]Prepare stock solutions in a suitable organic solvent like DMSO before diluting into aqueous media.[5] Ensure the final concentration in the aqueous medium does not exceed its solubility limit. Adjusting the pH might improve solubility, but the impact on stability must be considered.

Quantitative Data on Stability

The stability of this compound is highly dependent on the experimental conditions. While specific kinetic data for Cefmenoxime is limited in publicly available literature, data from other third-generation cephalosporins can provide valuable insights.

Table 1: General Stability of Cephalosporins in Aqueous Solution

ConditionGeneral Observation
Acidic pH (1-3) Relatively stable, but hydrolysis of the β-lactam bond can occur, with half-lives of approximately 25 hours reported for some cephalosporins at pH 1.0 and 35°C.[6]
Neutral pH (6-8) Degradation can occur through water-catalyzed hydrolysis or intramolecular catalysis. Some cephalosporins show increased degradation near pH 8 due to intramolecular nucleophilic attack.[6]
Alkaline pH (>8) Degradation is significantly accelerated due to hydroxide-ion-catalyzed hydrolysis of the β-lactam ring.
Temperature Degradation rate increases with temperature. Storage at lower temperatures (e.g., 4°C or frozen) significantly improves stability.[7]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
Stock Solution in DMSO -80°CUp to 6 months[1]
Stock Solution in DMSO -20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically weigh the desired amount of powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the powder completely.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: Stability Assessment by HPLC (A General Guideline)

This protocol outlines a general procedure for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental setup.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized.

    • This compound reference standard

    • Solutions for forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

  • Procedure:

    • Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound with a reasonable retention time.

    • Forced Degradation Study:

      • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

      • Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a shorter period due to faster degradation.

      • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C).

      • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or daylight) for a defined period.

    • Analysis:

      • Inject the stressed samples into the HPLC system after appropriate dilution and neutralization (for acid and base-stressed samples).

      • Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

      • Calculate the percentage of degradation.

Visualizations

degradation_pathway cluster_stress Stress Conditions Cefmenoxime This compound Degradation_Products Degradation Products Cefmenoxime->Degradation_Products β-lactam ring cleavage Loss_of_Activity Loss of Antibacterial Activity Degradation_Products->Loss_of_Activity Alkaline_pH Alkaline pH Alkaline_pH->Cefmenoxime Hydrolysis High_Temp High Temperature High_Temp->Cefmenoxime Accelerates Degradation Light Light Exposure Light->Cefmenoxime Photodegradation

Caption: Factors leading to this compound degradation.

experimental_workflow start Start prep_stock Prepare Cefmenoxime HCl Stock Solution start->prep_stock stress_conditions Expose to Stress Conditions (pH, Temp, Light) prep_stock->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Analyze Data (Peak Area, % Degradation) hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability.

mechanism_of_action Cefmenoxime Cefmenoxime PBP Penicillin-Binding Proteins (PBPs) (in bacterial cell wall) Cefmenoxime->PBP Binds to Inhibition Inhibition of Transpeptidase Activity PBP->Inhibition CellWall_Synthesis Bacterial Cell Wall Synthesis Inhibition->CellWall_Synthesis Blocks Cell_Lysis Cell Lysis and Bacterial Death CellWall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Cefmenoxime.

References

Interpreting unexpected results in Cefmenoxime Hydrochloride MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Cefmenoxime Hydrochloride Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: My MIC values for this compound are consistently higher than expected for my quality control strain. What are the potential causes?

A1: Several factors can lead to unexpectedly high MIC values. Consider the following possibilities:

  • Inoculum Effect: A significant increase in bacterial inoculum size can lead to higher MIC values. For Cefmenoxime, increasing the inoculum from 10^5 to 10^7 colony-forming units (CFU)/mL can result in an approximately eightfold increase in the MIC.[1][2]

  • Improper Storage and Handling of this compound: this compound is sensitive to temperature and moisture.[3][4][5] Ensure that the powdered compound and stock solutions are stored at the correct temperatures (powder at -20°C for long-term, stock solutions at -80°C) and protected from repeated freeze-thaw cycles.[3][5]

  • Degradation in Media: The stability of Cefmenoxime in your testing medium could be a factor. While stable, prolonged incubation times or specific media components could potentially lead to degradation.

  • Resistant QC Strain: Verify the identity and expected MIC range of your quality control (QC) strain. Spontaneous mutations could have occurred, or the strain may have been misidentified.

  • Calculation Errors: Double-check all calculations for serial dilutions and stock solution preparation.

Q2: I am observing "trailing endpoints" in my broth microdilution assay. How should I interpret these results?

A2: Trailing endpoints, characterized by reduced but still visible growth in wells with antibiotic concentrations above the expected MIC, can complicate interpretation. This phenomenon is well-documented in antifungal susceptibility testing but can also occur with antibacterial agents.[6][7][8][9][10]

  • Interpretation: According to CLSI guidelines for some organism-drug combinations, the MIC should be read as the lowest concentration that causes a significant inhibition of growth. For trailing growth, this is often interpreted as the concentration at which there is approximately 80% reduction in turbidity compared to the positive control well.

  • Incubation Time: Trailing is often more pronounced with longer incubation times (e.g., 48 hours vs. 24 hours).[6][7][9] It may be appropriate to read the endpoint at an earlier time point, such as 24 hours, if this provides a more distinct endpoint.[6][10]

  • Media pH: The pH of the test medium can influence trailing. Some studies have shown that adjusting the pH can help to eliminate trailing growth without affecting the true MIC of susceptible or resistant isolates.[8]

Q3: My MIC results from broth microdilution and agar dilution methods are significantly different for the same bacterial isolates. What could be causing this "MIC gap"?

A3: A discrepancy between broth and agar dilution MICs, sometimes termed the "MIC gap phenomenon," has been observed with some cephalosporins, particularly with organisms like Proteus vulgaris.[11]

  • Potential Cause: This phenomenon can be related to the induction of β-lactamases, which may be expressed differently in a liquid versus a solid medium. For some bacteria, the expression of certain resistance mechanisms is suppressed on agar surfaces.[11]

  • Inoculum Size and Agar Concentration: In agar dilution methods, a higher inoculum size and a lower agar concentration can lead to an increase in the MIC, potentially closing the "gap" with broth microdilution results.[11]

  • Reporting: It is crucial to adhere to standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) and to be aware that such discrepancies can exist.[12][13] When reporting, specify the method used.

Q4: Can I compare the MIC value of Cefmenoxime directly to the MIC value of another antibiotic?

A4: No, you cannot directly compare the numerical MIC value of one antimicrobial agent to another to determine which is "more potent".[14][15]

  • Interpretation: The MIC value for each drug is interpreted based on its own specific breakpoints (Susceptible, Intermediate, Resistant) established by bodies like the CLSI.[14][16] These breakpoints are determined by considering the drug's pharmacokinetics, pharmacodynamics, and clinical data. An organism can be susceptible to Drug A with an MIC of 4 µg/mL, while being resistant to Drug B with an MIC of 0.5 µg/mL.

Troubleshooting Guides

Guide 1: Investigating High MIC Values

This guide provides a systematic approach to troubleshooting unexpectedly high MIC results.

high_mic_troubleshooting start Start: Unexpectedly High MIC check_qc 1. Verify QC Strain - Confirm identity - Check expected MIC range - Culture from a fresh stock start->check_qc qc_ok QC Strain OK? check_qc->qc_ok check_reagents 2. Examine Reagents - Check Cefmenoxime stock solution (age, storage, freeze-thaw cycles) - Verify media preparation (pH, supplements) qc_ok->check_reagents Yes end_error Issue Identified: Correct and Repeat Assay qc_ok->end_error No reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol 3. Review Protocol Execution - Inoculum density (McFarland) - Final inoculum concentration in wells - Incubation time and temperature reagents_ok->check_protocol Yes reagents_ok->end_error No protocol_ok Protocol Followed? check_protocol->protocol_ok check_equipment 4. Verify Equipment - Pipettes calibrated? - Plate reader functioning correctly? protocol_ok->check_equipment Yes protocol_ok->end_error No equipment_ok Equipment OK? check_equipment->equipment_ok end_resistance Conclusion: Potential True Resistance - Consider resistance mechanism testing equipment_ok->end_resistance Yes equipment_ok->end_error No

Caption: Troubleshooting workflow for unexpectedly high MICs.

Guide 2: Workflow for MIC Data Interpretation

This diagram outlines the logical flow for interpreting the final MIC results.

mic_interpretation_workflow start Start: Obtain Raw MIC Value (e.g., lowest well with no growth) check_controls 1. Validate Assay Controls - Growth in positive control? - No growth in negative control? - QC strain within range? start->check_controls controls_valid Controls Valid? check_controls->controls_valid interpret_mic 2. Compare MIC to Breakpoints (e.g., CLSI, EUCAST) controls_valid->interpret_mic Yes end_invalid Assay Invalid: Troubleshoot and Repeat controls_valid->end_invalid No assign_category 3. Assign Susceptibility Category interpret_mic->assign_category susceptible Susceptible (S) assign_category->susceptible MIC <= S Breakpoint intermediate Intermediate (I) or Susceptible-Dose Dependent (SDD) assign_category->intermediate S < MIC <= R Breakpoint resistant Resistant (R) assign_category->resistant MIC > R Breakpoint

Caption: Logical flow for interpreting MIC assay results.

Data Presentation

Table 1: Expected MIC90 Values for Cefmenoxime Against Various Organisms

The MIC90 is the concentration of an antimicrobial agent required to inhibit the growth of 90% of a bacterial population.

Organism Group/SpeciesTypical MIC90 (µg/mL)Reference
Enterobacteriaceae0.06 - 8[5][17]
Staphylococcus aureus2.0 - 4.0[1][2][17]
Streptococcus pneumoniae≤ 0.015[5][17]
Streptococcus pyogenes≤ 0.06[5][17]
Haemophilus influenzae≤ 0.03 - 0.06[1][2][17]
Neisseria gonorrhoeae≤ 0.03 - 0.06[1][2][17]

Note: These values are for reference and may vary based on the specific isolates and testing methodology.

Table 2: CLSI Recommended Quality Control Strains and Expected MIC Ranges

This table will be populated with specific Cefmenoxime QC ranges as per the latest CLSI M100 document. Researchers should always refer to the most current version of the CLSI standards for definitive ranges.[12][13]

QC StrainCefmenoxime MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Refer to current CLSI M100
Staphylococcus aureus ATCC® 29213™Refer to current CLSI M100
Pseudomonas aeruginosa ATCC® 27853™Refer to current CLSI M100
Enterococcus faecalis ATCC® 29212™Refer to current CLSI M100

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Adapted from CLSI Guidelines)

This protocol outlines the key steps for performing a broth microdilution MIC assay for this compound.

  • Preparation of Cefmenoxime Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).[3] Note that moisture-absorbing DMSO can reduce solubility.[3]

    • Store the stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]

  • Preparation of Microtiter Plates:

    • Using sterile cation-adjusted Mueller-Hinton Broth (CAMHB), perform two-fold serial dilutions of the Cefmenoxime stock solution in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

    • The final volume in each well after adding the inoculum should be 100 µL.

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration in each well of approximately 5 x 10^5 CFU/mL.[18]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • A button or haze at the bottom of the well indicates growth. Use a reading aid, such as a viewing box with a mirror, for accurate interpretation.

    • Validate the assay by confirming growth in the positive control, no growth in the negative control, and ensuring the QC strain MIC is within the acceptable range.

References

Technical Support Center: Cefmenoxime Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Cefmenoxime Hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a third-generation cephalosporin antibiotic.[1][2] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial for the structural integrity of the bacterial cell wall.[3][4] This disruption leads to bacterial cell lysis and death.[3] In Escherichia coli, it shows a high affinity for PBP-3, followed by PBP-1A and PBP-1B.[4]

Q2: What is a recommended starting dosage for this compound in common animal models?

A2: Dosage can vary significantly based on the animal model, infection type, and severity. However, based on available literature, a dose of 20 mg/kg has been used in studies involving mice, rats, rabbits, and dogs.[5] For pediatric patients, daily dosages have ranged from 50 to 150 mg/kg.[6] Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.

Q3: What is the appropriate route of administration for in vivo studies?

A3: this compound is not absorbed from the gastrointestinal tract and must be administered parenterally.[6] The most common routes are intravenous (IV), intramuscular (IM), and subcutaneous (SC).[2][3][5] IV administration provides immediate peak serum concentrations, while IM and SC routes result in slightly delayed peaks.[5][6][7]

Q4: How should I prepare this compound for in vivo administration?

A4: this compound has limited solubility in water and ethanol.[8] For in vitro stock solutions, Dimethyl sulfoxide (DMSO) can be used, with a solubility of up to 70 mg/mL.[8] For in vivo administration, it is crucial to use a biocompatible vehicle. The specific formulation for injection should be prepared according to established laboratory protocols, often involving sterile saline or other appropriate buffers. Always ensure the final solution is clear and free of particulates before administration.

Q5: What is the stability of prepared this compound solutions?

A5: Stock solutions in DMSO can be stored for up to 1 year at -80°C or 1 month at -20°C.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] The stability of other cephalosporins can be affected by temperature and UV light, so it is advisable to protect prepared solutions from light and use them promptly after preparation.[9][10]

Q6: What are the expected pharmacokinetic properties of this compound in animal models?

A6: After a single 20 mg/kg dose, plasma and tissue levels of cefmenoxime typically peak within 15 to 30 minutes in mice, rats, rabbits, and dogs.[5] The drug is distributed to various tissues, with high concentrations found in the kidney, plasma, and liver.[5] The elimination half-life in humans is approximately 1 hour.[1] Most of the drug is excreted unchanged in the urine.[5][7]

Troubleshooting Guide

Issue 1: Lack of Efficacy in My Animal Model

  • Possible Cause: Sub-optimal Dosage.

    • Solution: The required dose can vary between animal models and the specific pathogen being studied. Perform a dose-response study to identify the minimal effective dose for your model.

  • Possible Cause: Inappropriate Route of Administration.

    • Solution: Ensure the administration route achieves sufficient bioavailability at the site of infection. For systemic infections, IV or IM routes are generally preferred.[2][3]

  • Possible Cause: Bacterial Resistance.

    • Solution: Cefmenoxime is resistant to many beta-lactamases, but some bacteria may still exhibit resistance.[11][12] Confirm the susceptibility of your bacterial strain to cefmenoxime using in vitro tests like Minimum Inhibitory Concentration (MIC) assays.[13]

  • Possible Cause: Drug Instability.

    • Solution: Prepare solutions fresh before each experiment and protect them from light. Avoid repeated freeze-thaw cycles of stock solutions.[8]

Issue 2: Adverse Events or Toxicity Observed in Animals

  • Possible Cause: Overdose.

    • Solution: While information on overdose in animals is limited, high doses of beta-lactam antibiotics can lead to adverse effects.[14] Reduce the dosage and carefully monitor the animals for signs of distress. Potential side effects noted in humans include gastrointestinal issues and allergic reactions.[3]

  • Possible Cause: Vehicle Toxicity.

    • Solution: If using a solvent like DMSO, ensure the final concentration administered to the animal is within safe limits. Consider alternative, well-tolerated vehicles for parenteral administration.

  • Possible Cause: Cephalosporin-related Neurotoxicity.

    • Solution: Neurotoxicity is a known, though less common, side effect of some cephalosporins.[15] If neurobehavioral changes are observed, consider reducing the dose or using an alternative antibiotic.

Issue 3: Drug Precipitation During or After Formulation

  • Possible Cause: Poor Solubility.

    • Solution: this compound is poorly soluble in aqueous solutions.[8] Ensure you are using an appropriate solvent or co-solvent system validated for in vivo use. Gentle warming and vortexing may aid dissolution, but always check for recrystallization upon cooling to room/body temperature.

  • Possible Cause: Incorrect pH.

    • Solution: The pH of the vehicle can significantly impact the solubility of a drug. Adjust the pH of your formulation buffer to a range that maximizes solubility and is physiologically compatible.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefmenoxime in Various Species

Species Dose & Route Cmax (µg/mL) Tmax Elimination Half-life (t½) Reference
Human 1000 mg IM 26.73 ~40 min ~0.91 h [7]
Human 1000 mg IV (1-h infusion) 41.6 End of infusion ~0.91 h [7]
Human 1000 mg IV (5-min injection) 100.9 End of injection ~0.91 h [7]
Mouse 20 mg/kg SC Lower than Cefotaxime 15-30 min Not Specified [5]
Rat 20 mg/kg IM Higher than Cefotaxime 15-30 min Not Specified [5]
Rabbit 20 mg/kg IM Lower than Cefotaxime 15-30 min Not Specified [5]

| Dog | 20 mg/kg IM | Lower than Cefotaxime | 15-30 min | Not Specified |[5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

  • Objective: To prepare a sterile solution of this compound for parenteral administration in an animal model.

  • Materials:

    • This compound powder

    • Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline)

    • Sterile vials

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add a small amount of the sterile vehicle and vortex thoroughly to create a slurry.

    • Gradually add the remaining vehicle while continuously mixing until the desired final concentration is reached.

    • Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.

    • Visually inspect the final solution for any particulates.

    • Store appropriately (e.g., protected from light at 4°C) and use within a validated time frame.

Protocol 2: General In Vivo Efficacy Study (Murine Infection Model)

  • Objective: To evaluate the therapeutic efficacy of this compound in a murine model of bacterial infection.

  • Procedure:

    • Acclimatization: Acclimate animals to the facility for at least one week before the experiment.

    • Infection: Infect mice with a predetermined lethal or sub-lethal dose of the bacterial pathogen (e.g., intraperitoneal injection of K. pneumoniae).[4]

    • Grouping: Randomly assign animals to control (vehicle only) and treatment groups (different doses of this compound).

    • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the prepared this compound solution or vehicle via the chosen route (e.g., subcutaneous).

    • Monitoring: Monitor animals daily for a set period (e.g., 7-14 days) for clinical signs of illness and survival.

    • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include determining bacterial load in target organs (e.g., lungs, spleen, or kidneys) at specific time points.

    • Data Analysis: Compare survival curves between groups using Kaplan-Meier analysis and log-rank tests. Compare bacterial loads using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CW_Synth Integrity Cell Wall Integrity CW_Synth->Integrity Lysis Cell Lysis & Bacterial Death Integrity->Lysis Cef Cefmenoxime Hydrochloride Cef->PBP

Caption: Mechanism of action of this compound.

G start Start: In Vivo Efficacy Study acclimate 1. Animal Acclimatization start->acclimate infect 2. Bacterial Infection acclimate->infect group 3. Group Assignment (Vehicle vs. Cefmenoxime) infect->group treat 4. Drug Administration group->treat monitor 5. Daily Monitoring (Survival & Clinical Signs) treat->monitor endpoint 6. Endpoint Analysis (e.g., Bacterial Load) monitor->endpoint analyze 7. Data Analysis & Interpretation endpoint->analyze end End analyze->end

Caption: General workflow for an in vivo efficacy study.

G r_node r_node start Issue: Lack of Efficacy q1 Is the bacterial strain susceptible? start->q1 q2 Is the dose optimal? q1->q2 Yes a1_no Solution: Confirm MIC. Consider alternative antibiotic. q1->a1_no No q3 Is the drug solution stable? q2->q3 Yes a2_no Solution: Perform dose-ranging study to find ED50. q2->a2_no No q4 Is the administration route appropriate? q3->q4 Yes a3_no Solution: Prepare fresh solution. Protect from light/heat. q3->a3_no No a4_no Solution: Consider IV or IM for systemic infections. q4->a4_no No end Re-evaluate Experiment q4->end Yes a1_yes Proceed a2_yes Proceed a3_yes Proceed

Caption: Troubleshooting guide for lack of efficacy.

References

Troubleshooting Cefmenoxime Hydrochloride instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of Cefmenoxime Hydrochloride in long-term experiments. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound solution has changed color from light yellow to dark yellow or brown. What does this indicate and is the solution still usable?

Answer: A color change, particularly darkening, is a common indicator of chemical degradation for cephalosporin antibiotics like Cefmenoxime. This suggests a loss of potency and the formation of degradation products. The solution should be considered unstable and discarded. Using a degraded solution can lead to inaccurate and unreliable experimental results. Studies on the related compound, Cefepime hydrochloride, have shown that solution color intensity increases over time as the drug concentration decreases[1].

Question: I am observing a gradual decrease in the antibacterial efficacy of my Cefmenoxime solution in a multi-day cell culture experiment. What could be the cause?

Answer: This is likely due to the degradation of this compound in the culture medium. The stability of β-lactam antibiotics can be compromised by several factors present in experimental conditions:

  • Temperature: Although stock solutions are stored at low temperatures, experiments are often conducted at 37°C. Elevated temperatures accelerate the degradation of cephalosporins[2][3].

  • pH: The pH of your culture medium can influence the rate of hydrolysis of the β-lactam ring, a key structural component for the antibiotic's activity[4]. Cefmenoxime is most stable at a pH of around 4[4].

  • Hydrolysis: As a β-lactam antibiotic, Cefmenoxime is susceptible to hydrolysis, which opens the β-lactam ring and inactivates the molecule[5]. This process is accelerated in aqueous solutions.

To mitigate this, consider preparing fresh solutions more frequently or replenishing the Cefmenoxime in your medium daily.

Question: How can I confirm that my this compound solution has degraded?

Answer: The most reliable way to confirm and quantify degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method[6]. It allows for the separation and quantification of the active Cefmenoxime from its degradation products[1][6]. An alternative, simpler method is Thin-Layer Chromatography (TLC) with densitometric analysis, which can also separate the active drug from its degradants[7].

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[8]. It is also recommended to protect it from sunlight[9].

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent like DMSO[8][10][]. After preparation, it is crucial to aliquot the solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles. This minimizes degradation and preserves the compound's activity[8][12].

Q3: What is the expected stability of this compound in a prepared stock solution?

A3: The stability of the stock solution depends heavily on the storage temperature. The following table summarizes the recommended storage and expected stability periods.

Storage TemperatureSolventExpected StabilitySource
-80°CDMSOUp to 1 year[8]
-20°CDMSOUp to 1 month[8][12]

Q4: What factors can accelerate the degradation of this compound in my experiments?

A4: Several factors can compromise the stability of Cefmenoxime in solution. This table outlines the key factors and their effects.

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures significantly increase the rate of degradation[2][3][4].Prepare fresh solutions for each experiment. If used in incubators, replenish the solution regularly.
Light Exposure to sunlight or UV radiation can cause degradation[2][9].Store solutions in amber vials or wrap containers in foil. Minimize light exposure during handling.
pH The molecule is most stable in acidic conditions (around pH 4) and unstable in alkaline solutions[4].Check the pH of your experimental buffer or medium. If possible, adjust to a more favorable pH without affecting your experiment.
Aqueous Solutions Cefmenoxime, like other β-lactams, is susceptible to hydrolysis in water-based solutions[5].Prepare fresh aqueous solutions immediately before use. For storage, use a non-aqueous solvent like DMSO.
Oxidizing Agents Oxidative conditions can lead to rapid degradation[5].Avoid contact with known oxidizing agents in your experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for long-term storage and experimental use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 70 mg/mL)[8]. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility[8].

  • Vortex the solution until the powder is completely dissolved. Gentle heating may be applied if necessary[10].

  • Aliquot the stock solution into single-use, sterile polypropylene tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month)[8][12].

Protocol 2: Basic Stability Assessment using HPLC

Objective: To determine the stability of this compound in a specific experimental buffer over time.

Materials:

  • Prepared this compound stock solution

  • Experimental buffer (e.g., cell culture medium, PBS)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • HPLC-grade solvents for the mobile phase

  • Autosampler vials

Methodology:

  • Dilute the this compound stock solution to the final experimental concentration in your chosen buffer. This is your T=0 sample.

  • Immediately inject an aliquot of the T=0 sample into the HPLC system to determine the initial concentration and peak area.

  • Place the remaining solution in an incubator under the desired experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.

  • Analyze each aliquot by HPLC. The mobile phase and detection wavelength should be optimized for Cefmenoxime. For many cephalosporins, a UV wavelength between 254 nm and 270 nm is effective[7].

  • Record the peak area of the Cefmenoxime peak at each time point.

  • Calculate the percentage of Cefmenoxime remaining at each time point relative to the T=0 sample. A decrease of more than 10% is often considered significant degradation[1].

Visualizations

TroubleshootingWorkflow start Instability Suspected (e.g., color change, loss of efficacy) check_storage Review Storage Conditions (Powder & Stock Solution) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Correct Storage - Powder at -20°C - Aliquot stock at -80°C - Protect from light storage_ok->improper_storage No check_exp Review Experimental Protocol (Solvent, Temp, pH, Duration) storage_ok->check_exp Yes improper_storage->start Re-evaluate exp_ok Potential Issues Identified? check_exp->exp_ok mitigate_exp Action: Mitigate Degradation - Prepare fresh solutions - Replenish drug in medium - Protect from light exp_ok->mitigate_exp Yes confirm_deg Confirm Degradation Analytically (e.g., HPLC, TLC) exp_ok->confirm_deg No mitigate_exp->start Re-evaluate degraded Degradation Confirmed? confirm_deg->degraded discard Result: Discard Solution Prepare fresh stock degraded->discard Yes stable Result: Solution is Stable Investigate other experimental variables degraded->stable No

Caption: Troubleshooting workflow for this compound instability.

MechanismOfAction cef Cefmenoxime (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cef->pbp Binds to & Inhibits crosslink Peptidoglycan Cross-Linking pbp->crosslink Catalyzes branch synthesis Cell Wall Synthesis crosslink->synthesis integrity Cell Wall Integrity Compromised lysis Bacterial Cell Lysis & Death integrity->lysis branch->integrity Inhibition Leads to

Caption: Mechanism of action for this compound.[10]

StabilityTestingWorkflow prep 1. Prepare Solution (Cefmenoxime in experimental buffer) t0 2. T=0 Analysis (Inject into HPLC immediately) prep->t0 incubate 3. Incubate Solution (Under experimental conditions, e.g., 37°C) t0->incubate sample 4. Sample at Time Points (e.g., 2, 4, 8, 24 hrs) incubate->sample hplc 5. HPLC Analysis (Quantify remaining Cefmenoxime) sample->hplc data 6. Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for stability assessment via HPLC.

References

Technical Support Center: Cefmenoxime Hydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on avoiding and troubleshooting interference caused by Cefmenoxime Hydrochloride in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with biochemical assays?

This compound is a third-generation semi-synthetic cephalosporin antibiotic.[][2] Its structure, containing a β-lactam ring, an aminothiazole side chain, and a methyltetrazolethiomethyl group, can lead to analytical interference in various biochemical assays.[3][4] Interference can occur through several mechanisms, including direct reaction with assay reagents, competition for binding sites on proteins like albumin, and inherent chemical properties that mimic endogenous substances.[5][6]

Q2: Which biochemical assays are most commonly affected by this compound?

Based on current literature, the most significantly affected assays are:

  • Creatinine Assays: Particularly those employing the Jaffé reaction.[5]

  • Bilirubin Assays: Due to competitive binding with albumin.[7]

  • Glucose Assays: Interference is method-dependent, with copper-reduction methods being more susceptible.[8][9]

Q3: Are there any general best practices to minimize interference from this compound?

Yes. To minimize the risk of inaccurate results, consider the following:

  • Method Selection: Whenever possible, opt for analytical methods known to have less susceptibility to cephalosporin interference (e.g., enzymatic methods for creatinine instead of the Jaffé reaction).

  • Sample Timing: If clinically feasible, collect blood samples at the trough concentration of Cefmenoxime, just before the next dose is administered. This minimizes the amount of circulating drug.

  • Communication with the Laboratory: Inform the clinical laboratory that the patient is receiving this compound. This allows them to choose appropriate assay methods or take corrective measures.

  • Sample Pretreatment: In a research setting, various sample pretreatment methods can be employed to remove interfering substances.[10][11][12]

Troubleshooting Guides

Issue: Falsely Elevated Creatinine Levels

Symptoms: Serum creatinine levels appear unexpectedly high in a patient with normal or improving renal function who is being treated with this compound.

Cause: this compound, like other cephalosporins, can react with the alkaline picrate solution used in the Jaffé method for creatinine determination, producing a colored complex that is falsely read as creatinine.[5][6] This is a direct chemical interference.

Quantitative Data on Cephalosporin Interference with Jaffé Creatinine Assays:

CephalosporinConcentration (mg/L)Assay MethodObserved Interference (% Increase in Creatinine)
Cefoxitin1000Jaffé (Centrifugal Analyzer)Substantial positive interference
Cephalothin1000Jaffé (Centrifugal Analyzer)Substantial positive interference
CefazolinTherapeuticJafféErroneous elevations

Note: Data for Cefmenoxime is limited; however, interference patterns are expected to be similar to other cephalosporins, particularly those with similar structural motifs.

Mitigation Strategies & Experimental Protocols:

1. Method Substitution:

  • Protocol: Request the laboratory to perform the creatinine assay using an enzymatic method. Enzymatic assays are more specific for creatinine and are generally not affected by cephalosporins.

  • Expected Outcome: A creatinine value that more accurately reflects the patient's renal function.

2. Sample Pretreatment (For Research Use):

  • Acidification and Neutralization: This protocol aims to degrade the interfering substance while preserving the analyte.

    • To 100 µL of serum, add 10 µL of a mild acid (e.g., 0.1 M HCl) and incubate for 15 minutes at room temperature.

    • Neutralize the sample by adding 10 µL of a corresponding base (e.g., 0.1 M NaOH).

    • Proceed with the Jaffé creatinine assay. Note: This method requires validation to ensure that creatinine levels are not affected by the pH changes.

Logical Workflow for Troubleshooting Creatinine Interference:

Start Elevated Creatinine in Patient on Cefmenoxime CheckMethod Was Jaffé Method Used? Start->CheckMethod YesJaffe Yes CheckMethod->YesJaffe Yes NoJaffe No CheckMethod->NoJaffe No SwitchMethod Request Enzymatic Creatinine Assay YesJaffe->SwitchMethod Pretreat Consider Sample Pretreatment (Research) YesJaffe->Pretreat InvestigateOther Investigate Other Causes of Elevated Creatinine NoJaffe->InvestigateOther Reanalyze Re-analyze Sample SwitchMethod->Reanalyze Pretreat->Reanalyze Interpret Interpret Results Reanalyze->Interpret End Accurate Creatinine Value Obtained Interpret->End

Caption: Troubleshooting workflow for suspected Cefmenoxime interference in creatinine assays.

Issue: Inaccurate Bilirubin Measurements

Symptoms: Total or unbound bilirubin levels are inconsistent with the clinical picture in a neonate or patient with liver dysfunction receiving this compound.

Cause: Cefmenoxime competes with bilirubin for binding sites on serum albumin.[7] This can lead to an increase in the concentration of free (unbound) bilirubin. In assays that measure total bilirubin, this displacement may lead to altered results depending on the assay principle. For assays that specifically measure unbound bilirubin, the interference will be more direct.

Quantitative Data on Cefmenoxime-Bilirubin Binding Competition:

ParameterValueInterpretation
Displacement Constant (Kdisp)3.1 x 10³ L/molIndicates competitive binding for albumin.
Maximal Displacement Factor (MDF)1.10Represents an approximate 10% increase in free bilirubin concentration at therapeutic Cefmenoxime levels.[7]
Decrease in Reserve Albumin Concentration (RAC)~28%At a Cefmenoxime concentration of 150 µmol/L, the capacity of albumin to bind additional bilirubin is significantly reduced.[7]

Mitigation Strategies & Experimental Protocols:

1. Use of Assays Less Sensitive to Binding Competition:

  • Protocol: Consult with the laboratory to use a bilirubin assay method that is less affected by drug-protein binding competition. Methods that involve a dissociation step prior to measurement may be preferable.

2. Mathematical Correction (For Research Use):

  • Protocol: Based on the known displacement constant and the concentration of Cefmenoxime, a theoretical correction of the free bilirubin concentration can be calculated. This is an advanced method and should be used with caution.

Signaling Pathway of Bilirubin-Cefmenoxime Competition:

cluster_0 Normal State cluster_1 With Cefmenoxime Albumin Albumin Albumin_Bilirubin Albumin-Bilirubin Complex Albumin->Albumin_Bilirubin Bilirubin Bilirubin Bilirubin->Albumin_Bilirubin Albumin2 Albumin Albumin_Bilirubin2 Albumin-Bilirubin Complex Albumin2->Albumin_Bilirubin2 Albumin_Cefmenoxime Albumin-Cefmenoxime Complex Albumin2->Albumin_Cefmenoxime Bilirubin2 Bilirubin Bilirubin2->Albumin_Bilirubin2 Cefmenoxime Cefmenoxime Cefmenoxime->Albumin_Cefmenoxime Free_Bilirubin Increased Free Bilirubin Albumin_Bilirubin2->Free_Bilirubin Displacement Albumin_Cefmenoxime->Free_Bilirubin Competition

Caption: Competitive binding of Cefmenoxime and Bilirubin to albumin.

Issue: Inaccurate Glucose Readings

Symptoms: Urine or blood glucose readings are inconsistent with the patient's clinical status or other diagnostic tests.

Cause: Cephalosporins, including Cefmenoxime, can interfere with certain glucose measurement methods. Copper reduction methods (e.g., Clinitest) are prone to false-positive results because the antibiotic itself can act as a reducing substance.[9][13][14] Glucose oxidase-based methods may show false-negative results if the drug or its metabolites interfere with the enzymatic reaction.[9][13]

Mitigation Strategies & Experimental Protocols:

1. Method Selection:

  • Protocol: Use a glucose assay method based on the hexokinase or glucose dehydrogenase principle. These methods are generally more specific and less susceptible to interference from reducing substances.

  • Expected Outcome: More accurate glucose measurements.

Experimental Workflow for Method Comparison:

Start Patient Sample with Cefmenoxime Split Split Sample Start->Split Copper Copper Reduction Method Split->Copper Oxidase Glucose Oxidase Method Split->Oxidase Hexokinase Hexokinase Method Split->Hexokinase ResultCopper Potentially Inaccurate Result Copper->ResultCopper ResultOxidase Potentially Inaccurate Result Oxidase->ResultOxidase ResultHexokinase Accurate Result Hexokinase->ResultHexokinase

Caption: Workflow for selecting an appropriate glucose assay method.

Assays with Low Risk of Interference

Based on the available literature, the following assays are considered to have a low risk of direct analytical interference from this compound:

  • Electrolyte Panels (Sodium, Potassium, Chloride, Bicarbonate): The measurement principles for these ions are typically not susceptible to interference from the chemical structure of Cefmenoxime.

  • Liver Enzymes (ALT, AST, ALP, GGT): While cephalosporins as a class can cause idiosyncratic liver injury (a physiological effect), direct analytical interference with the enzymatic assays for these liver function markers is not widely reported.

  • Total Protein and Albumin Assays: Standard colorimetric methods for total protein (e.g., Biuret) and albumin (e.g., bromocresol green) are generally not affected by the presence of Cefmenoxime.

It is important to note that while direct analytical interference may be low, physiological changes in these parameters due to the patient's clinical condition or the therapeutic effects of the antibiotic should always be considered.

References

Technical Support Center: Cefmenoxime Hydrochloride and the Inoculum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of the inoculum effect on Cefmenoxime Hydrochloride Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" in the context of antimicrobial susceptibility testing?

A1: The inoculum effect refers to the phenomenon where the MIC of an antimicrobial agent increases as the concentration of the bacterial inoculum used in the susceptibility test increases.[1] For this compound, a cephalosporin antibiotic, this means that a higher initial number of bacteria may require a higher concentration of the drug to inhibit visible growth.

Q2: Why is the inoculum effect a concern when determining this compound MIC values?

A2: The standard inoculum for MIC testing is typically around 5 x 10^5 colony-forming units (CFU)/mL. However, in certain clinical situations, such as abscesses or severe sepsis, the bacterial load at the site of infection can be significantly higher, sometimes exceeding 10^7 CFU/mL.[2] If this compound is subject to a significant inoculum effect, the standard MIC value may not accurately predict its efficacy in high-density infections, potentially leading to therapeutic failure.

Q3: What is the primary mechanism behind the inoculum effect observed with this compound?

A3: The primary mechanism of the inoculum effect for beta-lactam antibiotics, including cephalosporins like Cefmenoxime, is the production of beta-lactamase enzymes by the bacteria.[1] At high bacterial densities, the concentration of these enzymes, which inactivate the antibiotic, increases, leading to a higher MIC. Cefmenoxime has been shown to be stable to some common plasmid-mediated beta-lactamases but can be hydrolyzed by others.[3]

Q4: Which bacterial species are more likely to exhibit an inoculum effect with this compound?

A4: Bacteria that are known to produce beta-lactamases are more likely to demonstrate a significant inoculum effect. This includes many clinical isolates of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Cephalosporins have been consistently shown to display observable inoculum effects in vitro against these pathogens.[1]

Q5: How can I test for the inoculum effect on this compound in my experiments?

A5: To test for the inoculum effect, you should perform MIC assays using at least two different inoculum concentrations: a standard inoculum (approximately 5 x 10^5 CFU/mL) and a high inoculum (typically 10^7 CFU/mL). A significant increase in the MIC value at the higher inoculum concentration indicates an inoculum effect.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high this compound MIC values at standard inoculum. 1. Inaccurate inoculum preparation (too high).2. Contamination of the bacterial culture.3. Degradation of this compound stock solution.4. The bacterial strain may be inherently resistant.1. Verify inoculum density using spectrophotometry and/or plate counts.2. Streak the culture for isolation to ensure purity.3. Prepare fresh this compound stock solution.4. Confirm the identity of the bacterial strain and consider testing against a quality control strain with a known MIC range.
Large variation in MIC values between replicate experiments. 1. Inconsistent inoculum preparation.2. Pipetting errors during serial dilutions.3. Variation in incubation time or temperature.1. Standardize the protocol for inoculum preparation, ensuring a consistent cell density for each experiment.2. Calibrate pipettes and use proper pipetting techniques.3. Ensure consistent incubation conditions (time, temperature, and atmosphere) for all experiments.
No bacterial growth in the positive control well (no antibiotic). 1. Inoculum was not added to the well.2. The bacterial culture was not viable.3. Incorrect growth medium was used.1. Review and refine the inoculation procedure.2. Use a fresh, actively growing bacterial culture.3. Ensure the appropriate growth medium is used for the specific bacterial species.
Growth observed in all wells, including the highest antibiotic concentration. 1. The bacterial strain is highly resistant to this compound.2. The concentration range of the antibiotic is too low.3. Gross contamination of the experiment.1. Confirm the identity of the strain and consider testing for beta-lactamase production.2. Extend the range of this compound concentrations in the serial dilution.3. Repeat the experiment using aseptic techniques and check for contamination of reagents and media.

Quantitative Data on Inoculum Effect

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table provides an illustrative example of the expected inoculum effect on MIC values based on the known behavior of third-generation cephalosporins against common bacterial pathogens. These values are intended for guidance and may vary depending on the specific strain and its resistance mechanisms.

Bacterial Species Inoculum Concentration (CFU/mL) Typical MIC Range (µg/mL) Fold Increase in MIC90
Staphylococcus aureus 5 x 1051 - 4[4]\multirow{2}{}{8 to 16-fold}
5 x 1078 - 64
Escherichia coli 5 x 1050.06 - 0.5\multirow{2}{}{16 to >32-fold}
5 x 1071 - 16
Klebsiella pneumoniae 5 x 1050.06 - 0.5\multirow{2}{*}{16 to >32-fold}
5 x 1071 - 16

Note: MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile distilled water or buffer).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • For the standard inoculum , dilute this suspension 1:100 in sterile broth to achieve a concentration of approximately 1.5 x 10^6 CFU/mL. This will result in a final concentration of ~5 x 10^5 CFU/mL in the test wells.

  • For the high inoculum , use the 0.5 McFarland suspension with a lesser dilution to achieve a final concentration of ~5 x 10^7 CFU/mL in the test wells.

c. MIC Plate Preparation:

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • The final volume in each well should be 50 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

d. Inoculation and Incubation:

  • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

This protocol is also based on CLSI guidelines.

a. Preparation of this compound Agar Plates:

  • Prepare a series of Mueller-Hinton Agar (MHA) plates each containing a different concentration of this compound.

  • Add the appropriate volume of the sterile this compound stock solution to the molten MHA (cooled to 45-50°C) before pouring the plates.

  • Include a control plate with no antibiotic.

b. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • For the standard inoculum , this will be used directly.

  • For a higher inoculum , a less diluted suspension can be used.

c. Inoculation and Incubation:

  • Using an inoculator, spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

d. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies.

Visualizations

Experimental_Workflow Experimental Workflow for Inoculum Effect Testing cluster_prep Preparation cluster_inoculum Inoculum Dilution cluster_mic MIC Determination cluster_analysis Data Analysis start Start prep_bact Prepare Bacterial Suspension (0.5 McFarland) start->prep_bact prep_drug Prepare Cefmenoxime HCl Stock Solution start->prep_drug std_inoc Prepare Standard Inoculum (~5x10^5 CFU/mL) prep_bact->std_inoc high_inoc Prepare High Inoculum (~5x10^7 CFU/mL) prep_bact->high_inoc mic_std Perform MIC Assay (Standard Inoculum) prep_drug->mic_std mic_high Perform MIC Assay (High Inoculum) prep_drug->mic_high std_inoc->mic_std high_inoc->mic_high read_mic Read MIC Values (16-20 hours) mic_std->read_mic mic_high->read_mic compare Compare MICs read_mic->compare end End compare->end

Caption: Workflow for assessing the inoculum effect on MIC values.

Beta_Lactamase_Induction Beta-Lactamase Induction Pathway in Gram-Negative Bacteria cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm pbp Penicillin-Binding Proteins (PBPs) murein Murein Fragments pbp->murein Leads to release of ampG AmpG (Permease) murein->ampG Transport ampR AmpR (Regulator) ampG->ampR Activation ampC ampC Gene ampR->ampC Induces Transcription beta_lactamase Beta-Lactamase ampC->beta_lactamase Expression hydrolysis Antibiotic Hydrolysis beta_lactamase->hydrolysis beta_lactam Beta-Lactam Antibiotic (e.g., Cefmenoxime) beta_lactam->pbp Inhibition beta_lactam->hydrolysis Target of

Caption: Simplified signaling pathway of beta-lactamase induction.

References

Technical Support Center: Cefmenoxime Hydrochloride Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefmenoxime Hydrochloride susceptibility testing.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound susceptibility testing, providing step-by-step solutions.

Kirby-Bauer Disk Diffusion Method

Question: Why are there inconsistent or incorrect zone sizes around the Cefmenoxime disks?

Answer: Variability in zone sizes can be attributed to several factors. Follow this checklist to troubleshoot the issue:

  • Inoculum Density:

    • Too light: If you observe individual colonies instead of a confluent lawn of growth, the inoculum was likely too light, which can result in falsely large inhibition zones.[1] The test should be repeated with a standardized inoculum.

    • Too heavy: A lawn of growth that is too thick can lead to falsely small inhibition zones.

    • Solution: Always standardize the inoculum to a 0.5 McFarland turbidity standard before plating.[1][2][3] Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white background with contrasting black lines or use a calibrated photometric device.[1][3]

  • Agar Plate Preparation and Condition:

    • Agar depth: The depth of the Mueller-Hinton agar should be uniform, typically 4 mm.[2] Inconsistent agar depth can affect the diffusion of the antibiotic.

    • Moisture: Excess moisture on the agar surface can cause the antibiotic to diffuse too rapidly, leading to smaller zones. Ensure plates are dry before inoculation by allowing them to acclimate to room temperature.[1]

    • pH: The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. An incorrect pH can affect the activity of Cefmenoxime.

  • Disk Placement and Handling:

    • Spacing: Disks should be placed at least 24 mm apart to prevent overlapping zones of inhibition.[1][2]

    • Contact with agar: Ensure each disk has complete contact with the agar surface by gently pressing down on it.[2][3]

    • Moving disks: Once a disk is placed, do not move it, as diffusion begins immediately.[1][3]

  • Incubation:

    • Time and Temperature: Incubate plates at 35°C ± 2°C for 16-18 hours.[1] Deviations from these conditions can alter bacterial growth rates and affect zone sizes.

    • Atmosphere: For most bacteria, incubation should be in ambient air. However, certain fastidious organisms may require a CO2-enriched atmosphere.

Question: How should overlapping zones of inhibition be measured?

Answer: If zones of inhibition from adjacent antibiotic disks overlap, you can measure the radius of the zone from the center of the disk to a point on the circumference where a distinct edge is present. Multiply this measurement by two to determine the zone diameter.[4]

Broth Microdilution Method

Question: Why are the Minimum Inhibitory Concentration (MIC) values for Cefmenoxime variable or unexpected?

Answer: Inaccurate or inconsistent MIC values can result from several procedural errors. Use the following points to troubleshoot:

  • Inoculum Concentration:

    • Too high: An inoculum that is too dense can lead to falsely high MIC values.[5]

    • Too low: A sparse inoculum may result in falsely low MIC values.[5]

    • Solution: Prepare a standardized inoculum, typically to a 0.5 McFarland standard, and then dilute it to the appropriate final concentration for the test.[6]

  • Media Composition:

    • Cation concentration: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth can significantly impact the activity of some antibiotics. Use cation-adjusted Mueller-Hinton broth (CAMHB).

    • pH: The pH of the broth should be within the recommended range (typically 7.2-7.4).

  • Well-to-Well Contamination or "Skipped Wells":

    • Skipped wells: This refers to a well with a higher antibiotic concentration showing growth while a well with a lower concentration does not. This can be due to contamination, inadequate mixing of the inoculum, or errors in antibiotic dilution.[5]

    • Solution: Ensure aseptic technique throughout the procedure. Properly mix the inoculum before dispensing it into the wells. Verify the accuracy of your serial dilutions.

  • Reading and Interpretation:

    • Trailing endpoints: Some bacteria may exhibit "trailing," where a small button of growth is seen at the bottom of wells over a range of concentrations. This can make it difficult to determine the true MIC.

    • Solution: The MIC should be recorded as the lowest concentration of the antibiotic that completely inhibits visible growth, as observed from the bottom of the well.[5][6]

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: Use Mueller-Hinton agar plates with a uniform depth of 4 mm. Allow the plates to come to room temperature and ensure the surface is dry before use.[1][2]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a photometric device.[1][3]

  • Plate Inoculation:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[4]

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[1][4]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[4]

  • Disk Application:

    • Aseptically place Cefmenoxime-impregnated disks on the inoculated agar surface.

    • Ensure disks are spaced at least 24 mm apart and from the edge of the plate.[1][2]

    • Gently press each disk to ensure complete contact with the agar.[2][3]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[1]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or caliper.[2]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.

Broth Microdilution MIC Test

This protocol follows the general principles outlined by EUCAST.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to a 0.5 McFarland standard.[7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the Cefmenoxime dilutions with the prepared inoculum.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).[6]

  • Incubation:

    • Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity or a pellet of bacterial growth. An automated reader can also be used.[7]

    • The MIC is the lowest concentration of Cefmenoxime that completely inhibits visible bacterial growth.[5][6]

Data Presentation

Table 1: Example Cefmenoxime Kirby-Bauer Zone Diameter Interpretive Criteria

OrganismDisk ContentZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Enterobacteriaceae30 µg≥ 2215 - 21≤ 14
Staphylococcus aureus30 µgVaries by guidelinesVaries by guidelinesVaries by guidelines

Note: These are example values and may vary. Always refer to the latest CLSI or EUCAST guidelines for current interpretive criteria.

Table 2: Example Cefmenoxime Broth Microdilution MIC Breakpoints (mg/L)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 816 - 32≥ 64
Staphylococcus aureusVaries by guidelinesVaries by guidelinesVaries by guidelines

Note: These are example values and may vary. Always refer to the latest CLSI or EUCAST guidelines for current clinical breakpoints.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a third-generation cephalosporin antibiotic. It works by inhibiting the synthesis of the bacterial cell wall. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis and death.

Q2: What are the main differences between CLSI and EUCAST guidelines for susceptibility testing? A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods and interpretive criteria for susceptibility testing. However, there can be differences in their recommended methodologies, quality control parameters, and clinical breakpoints for certain drug-organism combinations. It is crucial to consistently follow one set of guidelines throughout your experiments for reproducible results.

Q3: Why is a 0.5 McFarland standard important? A3: The 0.5 McFarland standard provides a reference for standardizing the turbidity of a bacterial suspension, which corresponds to a specific bacterial cell density. Using a standardized inoculum is critical for the reproducibility of susceptibility testing results.[1][2][3]

Q4: What are quality control (QC) strains and why are they necessary? A4: Quality control strains are well-characterized bacterial strains with known susceptibility profiles to various antibiotics. They are used to monitor the performance of susceptibility tests by ensuring that the media, reagents, and techniques are all functioning correctly. If the results for the QC strain fall within the expected range, it gives confidence in the results obtained for the test organisms.

Q5: Can I compare the MIC value of Cefmenoxime with that of another antibiotic to determine which is more potent? A5: No, you cannot directly compare the MIC value of one antibiotic to another to determine potency. The MIC is specific to the drug-organism combination and is interpreted based on the established clinical breakpoints for that particular drug, which take into account its pharmacology and clinical efficacy.

Visualizations

Cefmenoxime_Mechanism_of_Action Cefmenoxime Cefmenoxime Hydrochloride PBP Penicillin-Binding Proteins (PBPs) Cefmenoxime->PBP Binds to and inactivates Synthesis Peptidoglycan Cross-linking PBP->Synthesis PBP->Synthesis Inhibits CellWall Bacterial Cell Wall (Peptidoglycan) Synthesis->CellWall Strengthens WeakWall Weakened Cell Wall Synthesis->WeakWall Disruption leads to Lysis Cell Lysis and Death WeakWall->Lysis

Caption: Mechanism of action of this compound.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Apply Cefmenoxime Disk inoculate_plate->place_disks incubate Incubate at 35°C for 16-18 hours place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (S, I, R) measure_zone->interpret end End interpret->end

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

References

Identifying and minimizing impurities in Cefmenoxime Hydrochloride samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cefmenoxime Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities in this compound samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on known impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process or from degradation of the active pharmaceutical ingredient (API). Common impurities include stereoisomers (such as the E-isomer and Δ³-isomer), dimers formed through degradation, and other related substances. A study by Wang et al. identified twelve potential impurities and isomers.[1]

Q2: How can I identify unknown peaks in my HPLC chromatogram?

A2: Unknown peaks can be tentatively identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can compare it to the masses of known this compound impurities. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to observe fragmentation patterns, and by using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy on isolated impurities.[1]

Q3: What are the typical acceptance criteria for impurities in this compound?

A3: The acceptance criteria for impurities are typically defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These official monographs provide limits for specified, unspecified, and total impurities. For instance, the general monograph in the European Pharmacopoeia outlines the framework for setting these limits.[2][3] It is crucial to consult the current version of the relevant pharmacopeia for specific limits.

Q4: My HPLC separation of Cefmenoxime and its isomers is poor. What can I do to improve it?

A4: Poor resolution between Cefmenoxime and its isomers, particularly the E-isomer, can be a challenge. To improve separation, you can try the following:

  • Optimize the mobile phase: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A slight change in pH or buffer concentration can also significantly impact resolution.

  • Change the column: If using a standard C18 column, consider trying a different C18 column from another manufacturer, or a column with a different stationary phase (e.g., a phenyl-hexyl column).

  • Adjust the temperature: Lowering or raising the column temperature can alter the selectivity of the separation.

  • Modify the gradient: If using a gradient method, a shallower gradient around the elution time of the isomers can improve their separation.

Q5: What is the cause of the dimer impurity and how can its formation be minimized?

A5: Dimer impurities in cephalosporins can form through degradation pathways. These dimers are of particular concern as they have been associated with allergic reactions.[4] Minimizing dimer formation involves protecting the this compound from conditions that promote degradation, such as high temperatures, humidity, and exposure to light. Proper storage in well-sealed containers at controlled room temperature or under refrigeration is crucial. During synthesis and purification, avoiding harsh pH and temperature conditions can also limit dimer formation.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing 1. Active sites on the column packing. 2. Incompatible sample solvent. 3. Column overload.1. Use a high-purity silica column; add a competing base (e.g., triethylamine) to the mobile phase in small amounts. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contamination in the injection system or column. 2. Impurity in the mobile phase.1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure accurate mobile phase preparation and adequate mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column.
Poor Resolution between Isomers 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry.1. Fine-tune the organic-to-aqueous ratio and pH of the mobile phase. 2. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).
Purification Troubleshooting

This guide provides solutions for common problems during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield after Recrystallization 1. Too much solvent used. 2. Cooling the solution too quickly. 3. Product is too soluble in the chosen solvent.1. Use the minimum amount of hot solvent required to dissolve the solid. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try a different solvent or a mixture of solvents.
Incomplete Removal of Impurities 1. Impurities co-crystallize with the product. 2. Inadequate washing of the crystals.1. Perform a second recrystallization. 2. Wash the crystals with a small amount of cold, fresh solvent.
Oily Precipitate instead of Crystals 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated.1. Choose a solvent with a lower boiling point. 2. Try adding a seed crystal or scratching the inside of the flask to induce crystallization.

Data on Common Impurities

The following table summarizes some of the known impurities in this compound. The complete characterization of twelve impurities has been reported, and researchers are encouraged to consult the primary literature for a comprehensive understanding.[1]

Impurity Name/Type Potential Origin Notes
E-isomer of Cefmenoxime Synthesis/DegradationA geometric isomer that can be challenging to separate from the main peak.
Δ³-isomer of Cefmenoxime DegradationAn isomer formed by the migration of the double bond in the dihydrothiazine ring.
Dimer Impurity DegradationAssociated with potential allergic reactions.
Process-Related Impurities SynthesisCan include starting materials, intermediates, and by-products from the synthetic route.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is suitable for routine purity analysis of this compound bulk drug and formulated products.

  • Chromatographic System:

    • Column: Alltima C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

    • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 85:15:1 v/v/v). The exact ratio may need optimization.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase), followed by a standard solution of this compound and then the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Calculate the percentage of each impurity by the area normalization method.

Protocol 2: Identification of Impurities by HPLC-ESI-MSn

This protocol is designed for the identification and structural characterization of unknown impurities.

  • Chromatographic and Mass Spectrometric System:

    • HPLC System: A system capable of gradient elution.

    • Column: Alltima C18 (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A suitable gradient to separate the impurities, for example: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-5% B; 35-40 min, 5% B.

    • Flow Rate: 0.8 mL/min.

    • MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., ion trap, time-of-flight).

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-1200.

    • MS/MS Analysis: Perform fragmentation of the parent ions of interest to obtain structural information.

  • Sample Preparation:

    • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a mixture of water and acetonitrile (1:1).

  • Procedure:

    • Inject the sample into the LC-MS system.

    • Acquire full scan mass spectra to determine the m/z values of the eluting peaks.

    • Perform MS/MS experiments on the ions corresponding to the impurity peaks to obtain fragmentation patterns.

    • Deduce the structures of the impurities based on their mass spectra and fragmentation patterns, and by comparison with known fragmentation pathways of cephalosporins.[1]

Protocol 3: Minimization of Impurities by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization.

  • Materials:

    • Impure this compound.

    • A suitable solvent or solvent system (e.g., a mixture of water and a water-miscible organic solvent like isopropanol or acetone).[5]

  • Procedure:

    • In a flask, add a minimal amount of hot solvent to the impure this compound.

    • Heat the mixture with stirring until the solid is completely dissolved.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow for Impurity Identification

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Characterization prep Cefmenoxime HCl Sample hplc HPLC Separation (e.g., C18 column, gradient elution) prep->hplc uv UV Detection (Purity Assessment) hplc->uv ms Mass Spectrometry (MS) (Determine m/z) hplc->ms msms Tandem MS (MS/MS) (Fragmentation Pattern) ms->msms analysis Data Analysis msms->analysis structure Structure Elucidation analysis->structure G start Crude Cefmenoxime HCl dissolve Dissolve in Solvent (to remove insoluble impurities) start->dissolve ph_adjust pH Adjustment with Ammonia (to precipitate inorganic salts) dissolve->ph_adjust filter1 Filtration ph_adjust->filter1 recrystallize Recrystallization (from a suitable solvent) filter1->recrystallize filter2 Filtration & Washing recrystallize->filter2 dry Drying filter2->dry end Purified Cefmenoxime HCl dry->end G cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) antigen Cephalosporin-Protein Conjugate (Antigen) apc Antigen Presenting Cell (APC) antigen->apc crosslink Antigen Cross-links IgE antigen->crosslink th2 T Helper 2 Cell (Th2) apc->th2 bcell B Cell th2->bcell plasma Plasma Cell bcell->plasma ige IgE Antibodies plasma->ige mastcell Mast Cell with Surface-Bound IgE ige->mastcell Binds to surface mastcell->crosslink degranulation Mast Cell Degranulation crosslink->degranulation mediators Release of Mediators (Histamine, Leukotrienes, etc.) degranulation->mediators symptoms Allergic Symptoms (Urticaria, Angioedema, etc.) mediators->symptoms

References

Validation & Comparative

A Comparative Analysis of Cefmenoxime Hydrochloride and Ceftriaxone: Efficacy, Pharmacokinetics, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of two prominent third-generation cephalosporins, Cefmenoxime Hydrochloride and Ceftriaxone. This report synthesizes in vitro activity, pharmacokinetic data, and available clinical insights to provide a detailed comparison of these two critical antibiotics.

This guide delves into the comparative performance of this compound and Ceftriaxone, offering a side-by-side analysis of their antibacterial spectrum, pharmacokinetic profiles, and clinical effectiveness based on available experimental data. The information is presented to aid researchers and scientists in understanding the nuanced differences between these two structurally similar cephalosporins.

In Vitro Antibacterial Activity: A Head-to-Head Comparison

The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters in assessing this activity.

Gram-Negative Bacteria

Both Cefmenoxime and Ceftriaxone exhibit potent activity against a broad spectrum of gram-negative bacteria, including many species of the Enterobacteriaceae family. However, studies indicate some differences in their potency.

In a comparative study against 245 cephalothin-resistant strains of Enterobacteriaceae, ceftriaxone was found to be more active than cefmenoxime against strains that were not simultaneously resistant to cefamandole and cefoxitin, with modal MICs ranging from 0.015 to 0.25 mg/l.[1] For strains with intermediate or resistant phenotypes to both cefamandole and cefoxitin, ceftriaxone demonstrated greater activity than cefmenoxime, inhibiting 95.1% of these strains at a concentration of 4 mg/l.[1]

An experimental endocarditis model using an E. coli strain provided specific MBC values, highlighting Ceftriaxone's greater in vitro potency in this context.

Parameter This compound Ceftriaxone Reference
MBC for E. coli (µg/mL) 0.1250.06[2]
Anaerobic Bacteria

A study involving 202 clinical isolates of anaerobic bacteria determined the minimal inhibitory concentrations of both Cefmenoxime and Ceftriaxone using the agar dilution method.[2][3] While detailed MIC values for specific anaerobic species were not provided in the abstract, the study noted that cefoxitin and moxalactam were the most active among the cephalosporins tested.[2][3]

Gram-Positive Bacteria

Ceftriaxone is known to be effective against many gram-positive cocci, particularly Streptococcus pneumoniae and methicillin-susceptible Staphylococcus aureus.[4][5][6] While direct comparative MIC data with Cefmenoxime for a wide range of gram-positive isolates is limited in the provided search results, the general spectrum of third-generation cephalosporins suggests activity against susceptible strains.

Pharmacokinetic Profile: A Tale of Two Half-Lives

The pharmacokinetic properties of an antibiotic are crucial for determining its dosing regimen and predicting its in vivo efficacy. Cefmenoxime and Ceftriaxone exhibit a key difference in their elimination half-life, which has significant clinical implications.

Pharmacokinetic Parameter This compound Ceftriaxone Reference
Elimination Half-life (serum) ~1.3 hours~8 hours[2]
Protein Binding Similar to CeftriaxoneHigh (85-95%)[7][8][9]

The significantly longer half-life of Ceftriaxone allows for once-daily dosing, a considerable advantage in clinical practice.[10] In contrast, the shorter half-life of Cefmenoxime necessitates more frequent administration to maintain therapeutic concentrations.[2] This difference in pharmacokinetics was shown to directly impact in vivo efficacy in an experimental endocarditis model. When administered as a single daily injection, the antibacterial effect of Ceftriaxone persisted, while that of Cefmenoxime did not.[2][7]

Clinical Efficacy: Insights from Experimental Models

Direct, head-to-head clinical trials in humans comparing Cefmenoxime and Ceftriaxone for specific infections such as pneumonia, meningitis, or sepsis are not extensively available in the public domain. However, a well-documented study in a rabbit model of E. coli endocarditis provides valuable comparative efficacy data.

In this model, although both drugs exhibited a similar rate of bacterial killing in vitro, Ceftriaxone was more effective in vivo.[2][7] At the same dosing regimen of 15 mg/kg twice a day, the bacterial titer in the cardiac vegetations was significantly lower in the Ceftriaxone-treated group compared to the Cefmenoxime-treated group.[2][7] This superior in vivo performance of Ceftriaxone was attributed to its longer elimination half-life and the resulting higher local concentration-to-MBC ratio.[2][7]

Experimental Model Outcome This compound Ceftriaxone Reference
Bacterial Titer (log10 CFU/g of vegetation) in E. coli endocarditis 4.82 ± 3.23.08 ± 1.1[2]

While direct clinical comparisons are lacking, numerous studies have established the efficacy of Ceftriaxone in treating a variety of serious infections in humans, including community-acquired pneumonia and bacterial meningitis.[11][12][13][14]

Mechanism of Action: A Shared Pathway

As third-generation cephalosporins, both this compound and Ceftriaxone share the same fundamental mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism of Action of Cephalosporins Cephalosporin Cefmenoxime / Ceftriaxone (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis and Bacterial Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for

Mechanism of action for cephalosporins.

This process is initiated by the binding of the β-lactam ring of the cephalosporin to Penicillin-Binding Proteins (PBPs), which are essential enzymes (transpeptidases) involved in the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. There is currently no evidence to suggest that Cefmenoxime and Ceftriaxone differentially affect other bacterial signaling pathways.

Experimental Protocols

The determination of in vitro antibacterial activity is standardized to ensure reproducibility and comparability of data. The following outlines the general principles of the agar dilution method for determining MICs.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is a reference standard for susceptibility testing. It involves the following key steps:

Agar Dilution MIC Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Antibiotic Prepare serial dilutions of antibiotic Mix Incorporate antibiotic dilutions into molten agar Prep_Antibiotic->Mix Prep_Agar Prepare molten agar medium Prep_Agar->Mix Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate agar surface with standardized bacterial suspension Inoculum->Inoculate Pour Pour agar into Petri dishes and allow to solidify Mix->Pour Pour->Inoculate Incubate Incubate plates under appropriate conditions Inoculate->Incubate Read Observe for bacterial growth Incubate->Read Determine_MIC MIC = Lowest concentration with no visible growth Read->Determine_MIC

Workflow for Agar Dilution MIC Testing.
  • Preparation of Antibiotic Plates : A series of agar plates are prepared, each containing a different, known concentration of the antibiotic. This is typically done by adding specific volumes of stock antibiotic solutions to molten agar before it solidifies.[15][16]

  • Inoculum Preparation : The bacterial strain to be tested is grown in a suitable broth medium to a standardized turbidity, usually corresponding to a 0.5 McFarland standard. This suspension is then often diluted further to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.[17]

  • Inoculation : A standardized volume of the bacterial suspension is then inoculated onto the surface of each antibiotic-containing agar plate, as well as a growth control plate with no antibiotic.

  • Incubation : The inoculated plates are incubated at a specific temperature and duration (e.g., 35-37°C for 18-24 hours) appropriate for the test organism.[17]

  • MIC Determination : After incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[18]

Conclusion

Both this compound and Ceftriaxone are potent third-generation cephalosporins with broad-spectrum activity against gram-negative bacteria and efficacy against many gram-positive organisms. The primary distinguishing feature between the two is their pharmacokinetic profile, with Ceftriaxone's significantly longer elimination half-life offering a distinct clinical advantage in terms of dosing frequency.

Experimental in vivo data suggests that this longer half-life translates to superior efficacy for Ceftriaxone, at least in the context of the studied E. coli endocarditis model. While direct comparative clinical data in humans remains limited, the established clinical use and favorable pharmacokinetics of Ceftriaxone have positioned it as a widely used agent for a variety of serious infections. For researchers and drug development professionals, the choice between these or similar compounds would likely be guided by the specific therapeutic context, desired dosing regimen, and the susceptibility patterns of the target pathogens. Further head-to-head clinical trials would be beneficial to delineate the comparative efficacy of these two antibiotics in various human infections.

References

Validating Cefmenoxime Hydrochloride activity against beta-lactamase producing strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cefmenoxime Hydrochloride's efficacy against beta-lactamase producing bacterial strains, supported by experimental data and detailed methodologies.

Cefmenoxime, a third-generation cephalosporin, demonstrates significant stability against a wide range of beta-lactamase enzymes, making it a valuable therapeutic option for infections caused by resistant bacteria.[1][2][3] Its bactericidal activity, achieved through the inhibition of bacterial cell wall synthesis, is particularly potent against Enterobacteriaceae and other common pathogens.[1][3]

Comparative In Vitro Activity

Cefmenoxime has shown potent in vitro activity against a variety of beta-lactamase producing and non-producing bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefmenoxime and comparator antibiotics against key clinical isolates. A lower MIC value indicates greater potency.

Gram-Negative BacteriaCefmenoxime MIC (µg/mL)Cefotaxime MIC (µg/mL)Moxalactam MIC (µg/mL)Ceftizoxime MIC (µg/mL)
Escherichia coli≤0.1 - >100Similar to CefmenoximeSimilar to CefmenoximeSimilar to Cefmenoxime
Klebsiella pneumoniae≤0.1 - >100Similar to Cefmenoxime-Similar to Cefmenoxime
Enterobacter cloacae0.2 - >100Less active than CefmenoximeMore active than CefmenoximeMore active than Cefmenoxime
Serratia marcescens0.2 - 6.3--As active as Cefmenoxime
Proteus mirabilis≤0.1 - 0.4Similar to Cefmenoxime-Similar to Cefmenoxime
Proteus vulgaris0.1 - 0.4Less active than Cefmenoxime-Less active than Cefmenoxime
Morganella morganii≤0.1Less active than Cefmenoxime-Less active than Cefmenoxime
Providencia spp.0.1 - 0.8Less active than Cefmenoxime-Less active than Cefmenoxime
Pseudomonas aeruginosa12.5 - >100---
Haemophilus influenzae (β-lactamase +)≤0.03---
Neisseria gonorrhoeae (β-lactamase +)≤0.03---
Gram-Positive BacteriaCefmenoxime MIC (µg/mL)Cefotaxime MIC (µg/mL)Moxalactam MIC (µg/mL)Ceftizoxime MIC (µg/mL)
Staphylococcus aureus (β-lactamase +)≤2.0More active than CefmenoximeLess active than Cefmenoxime-
Streptococcus pneumoniae≤0.1 - 0.2Similar to Cefmenoxime-Similar to Cefmenoxime
Group A & B Streptococci≤0.1 - 0.2Similar to C_efmenoxime_-Similar to Cefmenoxime

Stability Against Beta-Lactamases

Cefmenoxime exhibits remarkable stability against hydrolysis by a variety of beta-lactamase enzymes, a key mechanism of bacterial resistance to beta-lactam antibiotics.

Beta-Lactamase TypeStability of Cefmenoxime
Staphylococcal penicillinaseStable[2][4][5]
R plasmid-mediated type I and IV penicillinasesStable[2][4][5]
Most cephalosporinasesResistant to hydrolysis[2][4][6]
Proteus vulgaris beta-lactamaseSusceptible to hydrolysis[2][4][6]
Common plasmid beta-lactamases (e.g., TEM)Stable[7]
Chromosomally mediated beta-lactamasesGenerally stable, but hydrolyzed by those from Bacteroides and Acinetobacter[7]

Furthermore, Cefmenoxime acts as a strong competitive inhibitor of beta-lactamases produced by Enterobacter cloacae, Citrobacter freundii, Pseudomonas aeruginosa, and Serratia marcescens.[4][6]

Experimental Protocols

The data presented in this guide are based on established microbiological techniques. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic activity.[8]

Broth Microdilution Method: [9][10]

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and comparator antibiotics are prepared in Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the microdilution wells.

  • Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Agar Dilution Method: [11]

  • Preparation of Agar Plates: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest antibiotic concentration that completely inhibits visible bacterial growth.

Beta-Lactamase Activity Assays

Several methods can be employed to detect the production of beta-lactamase enzymes by bacterial isolates.

Chromogenic Cephalosporin (Nitrocefin) Test: [12][13][14][15]

This is a rapid and sensitive method.

  • A disk or strip impregnated with the chromogenic cephalosporin, nitrocefin, is used.

  • A bacterial colony is smeared onto the moistened disk.

  • If the bacterium produces beta-lactamase, the enzyme hydrolyzes the amide bond in the beta-lactam ring of nitrocefin.

  • This hydrolysis results in a rapid color change, typically from yellow to red or pink, indicating a positive result.

Acidimetric Method: [12][13][14]

  • This method detects the acidic end-product (penicilloic acid) of penicillin hydrolysis by beta-lactamase.

  • A bacterial isolate is incubated with a solution containing penicillin and a pH indicator (e.g., phenol red).

  • The production of penicilloic acid lowers the pH, causing the indicator to change color (e.g., from red to yellow), signifying a positive test.

Iodometric Method: [12]

  • This method is based on the ability of the hydrolysis product of penicillin to reduce iodine.

  • Bacterial isolates are incubated with penicillin.

  • An iodine-starch solution is then added.

  • If beta-lactamase is present, the penicilloic acid produced will reduce the iodine, preventing it from forming a complex with starch. The disappearance of the blue-black color indicates a positive result.

Visualizing the Science

The following diagrams illustrate the mechanism of action of Cefmenoxime and the workflow for its evaluation.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to Cefmenoxime Cefmenoxime Cefmenoxime->PBP Binds to and inactivates

Caption: Mechanism of Cefmenoxime's bactericidal action.

Start Isolate Beta-Lactamase Producing Strain MIC_Test Perform MIC Testing (Broth or Agar Dilution) Start->MIC_Test BL_Test Confirm Beta-Lactamase Production (e.g., Nitrocefin) Start->BL_Test Compare Compare Cefmenoxime MIC to other Antibiotics MIC_Test->Compare Stability Assess Cefmenoxime Stability Against Purified Beta-Lactamase BL_Test->Stability Conclusion Evaluate Overall Efficacy Compare->Conclusion Inhibition Determine Inhibitory Activity of Cefmenoxime on Beta-Lactamase Stability->Inhibition Inhibition->Conclusion

Caption: Experimental workflow for validating Cefmenoxime activity.

References

Cross-Resistance Profile of Cefmenoxime Hydrochloride in Comparison to Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Cefmenoxime Hydrochloride with other third-generation cephalosporins, focusing on cross-resistance patterns against key bacterial pathogens. The information presented is supported by experimental data from comparative studies to assist researchers, scientists, and drug development professionals in their evaluation of this antimicrobial agent.

In Vitro Activity and Cross-Resistance Landscape

Cefmenoxime has demonstrated a broad spectrum of in vitro activity comparable to other newer cephalosporins, particularly cefotaxime and moxalactam.[1] Studies evaluating its efficacy against a wide range of clinical isolates have highlighted a marked similarity in the performance of these three agents, suggesting a significant potential for cross-resistance. This implies that bacterial strains exhibiting resistance to one of these cephalosporins may likely show reduced susceptibility to the others, primarily due to shared mechanisms of resistance.

Comparative In Vitro Activity Against Enterobacteriaceae

The following table summarizes the mean Minimum Inhibitory Concentration (MIC) values of Cefmenoxime, Cefotaxime, and Moxalactam against various genera of the Enterobacteriaceae family. The data is derived from a comparative study evaluating their activity against 305 clinical isolates, including both cephalosporinase-producing and non-producing strains.

Bacterial GenusCefmenoxime (Mean MIC, µg/mL)Cefotaxime (Mean MIC, µg/mL)Moxalactam (Mean MIC, µg/mL)
Serratia marcescensLower than comparators--
Citrobacter freundiiLower than comparators--
Morganella morganiiLower than comparators--
SalmonellaLower than comparators--
ShigellaLower than comparators--
Yersinia enterocoliticaLower than comparators--
Haemophilus influenzae0.030 - 0.0400.030 - 0.0400.030 - 0.040
Staphylococcus aureus (Methicillin-sensible)1.51.5Not specified
Staphylococcus aureus (Methicillin-resistant)5.55.5Not specified

Data sourced from a comparative in vitro study. A specific numerical value for the mean MIC of Cefotaxime and Moxalactam against the first six listed genera was not provided in the abstract, other than to note that Cefmenoxime's was at least twice lower.[1]

Mechanisms of Cross-Resistance

The primary drivers of cross-resistance between Cefmenoxime and other cephalosporins are the production of β-lactamase enzymes and alterations in the target Penicillin-Binding Proteins (PBPs). The following diagram illustrates the logical relationship of these resistance mechanisms.

CrossResistanceMechanisms cluster_bacteria Bacterial Cell cephalosporin Cephalosporin (e.g., Cefmenoxime) pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Inhibition lysis Bacterial Cell Lysis cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes cell_wall->lysis Leads to beta_lactamase β-Lactamase Production beta_lactamase->cephalosporin Hydrolysis/ Inactivation altered_pbp Altered PBPs (Reduced Affinity) altered_pbp->pbp Modification of Target

Mechanisms of Bacterial Cross-Resistance to Cephalosporins.

Experimental Protocols

The determination of in vitro activity and cross-resistance is primarily conducted through standardized susceptibility testing methods. The following is a detailed methodology for the broth microdilution test, a common procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Broth Microdilution Susceptibility Test Protocol

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic bacteria.

  • Antimicrobial Agents: Stock solutions of this compound and other comparator cephalosporins are prepared at a concentration of at least 1000 µg/mL in a suitable solvent.

  • Microdilution Trays: Sterile 96-well microdilution trays are used.

  • Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

2. Preparation of Antimicrobial Dilutions:

  • A series of two-fold dilutions of each antimicrobial agent is prepared directly in the microdilution trays using CAMHB as the diluent.

  • The final volume in each well is typically 100 µL.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only uninoculated broth) are included on each tray.

3. Inoculation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The inoculated microdilution trays are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

5. Determination of MIC:

  • Following incubation, the trays are examined for visible bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

6. Quality Control:

  • Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are tested concurrently to ensure the accuracy and reproducibility of the results.

By adhering to such standardized protocols, researchers can generate reliable and comparable data on the cross-resistance profiles of this compound and other cephalosporins, aiding in the informed development and clinical application of these important antimicrobial agents.

References

Cefmenoxime Hydrochloride: A Comparative Analysis of Minimum Inhibitory Concentrations Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro activity of Cefmenoxime hydrochloride against a range of clinically relevant bacterial species. The data presented, including Minimum Inhibitory Concentration (MIC) values, offers valuable insights for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

This compound MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Bacterial SpeciesGram StainMIC Range (µg/mL)MIC90 (µg/mL)
Escherichia coliNegative0.024 - 3.13-
Klebsiella pneumoniaeNegative0.024 - 3.13-
Proteus mirabilisNegative0.024 - 3.13-
Enterobacter aerogenesNegative0.024 - 3.13-
Serratia marcescensNegative-6.25
Pseudomonas aeruginosaNegative->16
Acinetobacter spp.Negative->16
Haemophilus influenzaeNegative0.024 - 3.130.06
Neisseria gonorrhoeaeNegative-0.06
Staphylococcus aureusPositive-4[1]
Streptococcus pneumoniaePositive0.024 - 3.130.015[1]
Streptococcus pyogenesPositive0.024 - 3.130.06[1]
Streptococcus faecalis (Enterococcus faecalis)Positive->6.25

Note: MIC90 is the concentration at which 90% of the tested strains are inhibited. Cefmenoxime demonstrates potent activity against many Enterobacteriaceae and common respiratory pathogens.[1][2] Its efficacy is notably reduced against Pseudomonas aeruginosa, Acinetobacter spp., and Enterococcus faecalis.[1][2]

Experimental Protocol: Broth Microdilution Method

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07.[3][4] This method involves a series of steps to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound is prepared at a known concentration.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • These dilutions are dispensed into the wells of a 96-well microtiter plate.

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture.

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and bacteria but no antimicrobial agent) and a sterility control well (containing only broth) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow and Data Interpretation

To further elucidate the experimental process and the logic of result interpretation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Cefmenoxime Stock Solution B Serial Dilutions in Mueller-Hinton Broth A->B E Dispense Dilutions into 96-Well Plate B->E C Prepare 0.5 McFarland Bacterial Suspension D Dilute Inoculum C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Incubate at 35°C for 16-20h F->G H Examine for Turbidity G->H I Determine Lowest Concentration with No Growth (MIC) H->I

Figure 1. Experimental workflow for the broth microdilution MIC test.

mic_interpretation cluster_breakpoints CLSI Breakpoints cluster_classification Bacterial Classification MIC MIC Value (µg/mL) S Susceptible MIC->S MIC ≤ S Breakpoint I Intermediate MIC->I S Breakpoint < MIC < R Breakpoint R Resistant MIC->R MIC ≥ R Breakpoint S_BP Susceptible (S) ≤ X µg/mL I_BP Intermediate (I) > X to < Y µg/mL R_BP Resistant (R) ≥ Y µg/mL

Figure 2. Logic for classifying bacteria based on MIC and breakpoints.

References

A Head-to-Head Comparison of Cefmenoxime Hydrochloride with Newer Generation Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefmenoxime Hydrochloride, a third-generation cephalosporin, with newer generation antibiotics. The following sections detail its performance based on in vitro antimicrobial activity, clinical efficacy, and safety profiles, supported by experimental data and protocols.

Introduction to this compound

Cefmenoxime is a semisynthetic, third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. Cefmenoxime has demonstrated stability against many β-lactamases, the enzymes responsible for resistance to many penicillin and cephalosporin antibiotics.[3] This guide places Cefmenoxime in the context of the evolving landscape of antimicrobial agents, comparing its established properties with those of more recently developed cephalosporins and other antibiotic classes.

Mechanism of Action of Cephalosporins

Cephalosporins, including Cefmenoxime, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The acylation of these enzymes by the β-lactam ring of the cephalosporin inactivates them, leading to the formation of a defective cell wall and ultimately, cell lysis.

cluster_drug Cephalosporin Antibiotic cluster_bacterium Bacterial Cell Cefmenoxime Cefmenoxime PBP Penicillin-Binding Proteins (PBPs) Cefmenoxime->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefmenoxime->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to (when inhibited) cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading Colonies Isolate Bacterial Colonies Suspension Create Bacterial Suspension (0.5 McFarland) Colonies->Suspension Dilution Dilute to Final Inoculum Concentration Suspension->Dilution Inoculation Inoculate Plate with Bacterial Suspension Dilution->Inoculation Antibiotic_Dilutions Prepare Serial Antibiotic Dilutions in 96-well plate Antibiotic_Dilutions->Inoculation Controls Include Growth and Sterility Controls Controls->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Reading Read MIC (Lowest concentration with no growth) Incubate->Reading

References

Synergistic Potential of Cefmenoxime Hydrochloride: A Comparative Guide to Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance efficacy is a critical area of research. This guide provides an in-depth comparison of the synergistic effects of Cefmenoxime Hydrochloride with other antimicrobials, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective therapies.

Executive Summary

Cefmenoxime is a third-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This is achieved through its binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This guide explores the synergistic potential of Cefmenoxime when combined with other antimicrobial agents, focusing on combinations with other β-lactams and aminoglycosides. While clinical evidence supports the use of these combinations, this report aims to consolidate the available in vitro data that underpins these therapeutic strategies.

Data Presentation: Synergistic Activity of this compound Combinations

The following tables summarize the available quantitative data from in vitro synergy testing of this compound and its close structural analog, Cefotaxime, with other antimicrobials. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the nature of the interaction between two drugs, with synergy typically defined as an FICI of ≤ 0.5.

Table 1: Synergistic Effect of this compound with Levofloxacin against Pseudomonas aeruginosa

OrganismCombinationNumber of StrainsFICI (Median)Interpretation
Pseudomonas aeruginosaCefmenoxime + Levofloxacin230.63Additive

Data from a study on ocular isolates of P. aeruginosa. Seven of the 23 strains showed a synergistic effect (FICI ≤ 0.5).

Table 2: Synergistic Effect of Cefotaxime (as a proxy for Cefmenoxime) with Tobramycin against Pseudomonas aeruginosa

OrganismCombinationNumber of StrainsPercentage Showing Synergy (FICI ≤ 0.5)
Pseudomonas aeruginosaCefotaxime + Tobramycin3863%

Note: Data for Cefotaxime is used as a proxy due to the limited availability of specific FICI data for Cefmenoxime with aminoglycosides. Cefotaxime is also a third-generation cephalosporin with a similar mechanism of action.[1]

Table 3: Qualitative Assessment of this compound with Cefsulodin against Serratia marcescens

OrganismCombinationMethodResult
Serratia marcescensCefmenoxime + CefsulodinCheckerboard DilutionAdditive Effect

This study did not provide specific FICI values but characterized the interaction as additive.

Mechanisms of Synergistic Action

The observed and potential synergy of Cefmenoxime with other antimicrobials can be attributed to their complementary mechanisms of action.

Cefmenoxime and Other β-Lactams (e.g., Cefsulodin)

Cefmenoxime, like other cephalosporins, inhibits bacterial cell wall synthesis by targeting multiple penicillin-binding proteins (PBPs). Cefsulodin also targets PBPs but has a particularly high affinity for PBP-1A and PBP-1B in Pseudomonas aeruginosa. The synergistic or additive effect likely arises from the simultaneous inhibition of a wider range of essential PBPs, leading to a more profound disruption of cell wall integrity and ultimately, cell death.

Cefmenoxime and Aminoglycosides (e.g., Tobramycin, Gentamicin, Amikacin)

Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation of mRNA and the production of nonfunctional proteins. The synergy with Cefmenoxime, a cell wall synthesis inhibitor, is thought to be a result of the "uptake enhancement" mechanism. By weakening the bacterial cell wall, Cefmenoxime facilitates the entry of aminoglycosides into the bacterial cell, allowing them to reach their intracellular target in higher concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess antibiotic synergy.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference or Additive effect

    • FICI > 4: Antagonism

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in a suitable broth medium.

  • Antibiotic Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (e.g., 0.5x, 1x, or 2x the MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic regimen.

  • Interpretation:

    • Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL from the initial inoculum.

    • Synergy: ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

    • Indifference: < 2-log₁₀ change in CFU/mL by the combination compared with the most active single agent.

    • Antagonism: > 2-log₁₀ increase in CFU/mL by the combination compared with the most active single agent.

Mandatory Visualizations

Signaling Pathway of Synergistic Action: Cefmenoxime and Aminoglycoside

SynergyMechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits IncreasedPermeability Increased Cell Wall Permeability PBP->IncreasedPermeability Disruption leads to Ribosome 30S Ribosomal Subunit ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits CellLysis Cell Lysis CellWall->CellLysis ProteinSynth->CellLysis IncreasedPermeability->Ribosome Enhanced Uptake of Aminoglycoside Cefmenoxime Cefmenoxime Cefmenoxime->PBP Binds to Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Binds to

Caption: Synergistic mechanism of Cefmenoxime and an aminoglycoside.

Experimental Workflow: Checkerboard Assay

CheckerboardWorkflow start Start prep_abx Prepare Serial Dilutions of Antibiotic A & B start->prep_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense Dispense into 96-Well Plate prep_abx->dispense prep_inoculum->dispense incubate Incubate at 37°C for 16-20h dispense->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Caption: A simplified workflow for the checkerboard synergy assay.

Conclusion

The combination of this compound with other antimicrobials, particularly other β-lactams and aminoglycosides, presents a promising strategy to enhance antibacterial efficacy. The available in vitro data, although limited for Cefmenoxime itself, suggests that these combinations can lead to synergistic or additive effects against clinically relevant pathogens. Further research is warranted to generate more comprehensive quantitative data for Cefmenoxime combinations and to validate these in vitro findings in clinical settings. This will be crucial for optimizing therapeutic regimens and combating the growing threat of antimicrobial resistance.

References

In vitro comparison of Cefmenoxime Hydrochloride and cefepime against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings, demanding a thorough understanding of the efficacy of available antimicrobial agents. This guide provides an objective in vitro comparison of two cephalosporins, Cefmenoxime Hydrochloride (a third-generation cephalosporin) and Cefepime (a fourth-generation cephalosporin), against this formidable pathogen. The following analysis is based on published experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Executive Summary

Direct comparative studies and individual drug evaluations reveal a significant difference in the in vitro activity of this compound and Cefepime against Pseudomonas aeruginosa. While both are cephalosporin antibiotics that target bacterial cell wall synthesis, Cefepime, a fourth-generation cephalosporin, demonstrates superior potency against P. aeruginosa. One comparative study explicitly states that Cefmenoxime is "substantially less active" against P. aeruginosa when compared to Cefepime. This is further substantiated by the generally lower Minimum Inhibitory Concentration (MIC) values reported for Cefepime in various studies.

Quantitative Data Comparison

The following table summarizes the in vitro activity of this compound and Cefepime against Pseudomonas aeruginosa, as determined by Minimum Inhibitory Concentration (MIC) values. It is important to note that the data for each drug are compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental methodologies and the specific strains tested.

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Median MIC (µg/mL)
This compound 23 (ocular isolates)Not Reported16[1]Not Reported16[2]
Cefepime Not specified0.75 - 96316Not Reported

Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action and Resistance

Both Cefmenoxime and Cefepime are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption leads to cell lysis and death.

Pseudomonas aeruginosa possesses several intrinsic and acquired resistance mechanisms that can compromise the efficacy of cephalosporins:

  • β-Lactamase Production: The production of β-lactamase enzymes, particularly AmpC β-lactamases, is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Cefepime was designed to have greater stability against many of these β-lactamases compared to third-generation cephalosporins.[4]

  • Efflux Pumps: P. aeruginosa can actively pump antibiotics out of the cell using efflux pump systems, preventing the drug from reaching its PBP targets.

  • Porin Channel Mutations: Changes in the structure or expression of outer membrane porin channels can restrict the entry of antibiotics into the bacterial cell.

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, thereby diminishing their inhibitory effect.

The following diagram illustrates the general mechanism of action of these cephalosporins and the key resistance pathways in P. aeruginosa.

Mechanism of Action and Resistance in Pseudomonas aeruginosa cluster_0 Bacterial Cell Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Efflux_Pump Efflux Pump Periplasmic_Space->Efflux_Pump Expulsion (Resistance) PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binding & Inhibition Beta_Lactamase β-Lactamase Periplasmic_Space->Beta_Lactamase Hydrolysis (Resistance) Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Porin Porin Channel Porin->Periplasmic_Space Extracellular_Space Efflux_Pump->Extracellular_Space Pumps to Cell_Wall_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition PBP->Cell_Wall_Synthesis_Inhibition Leads to Inactive_Antibiotic Inactive_Antibiotic Beta_Lactamase->Inactive_Antibiotic Produces Cephalosporin Cefmenoxime / Cefepime Cephalosporin->Porin Entry Cell_Lysis Cell_Lysis Cell_Wall_Synthesis_Inhibition->Cell_Lysis Results in

Caption: Mechanism of cephalosporin action and resistance in P. aeruginosa.

Experimental Protocols

The determination of in vitro susceptibility of P. aeruginosa to Cefmenoxime and Cefepime is typically performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Workflow: Broth Microdilution MIC Testing Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Cefmenoxime / Cefepime Start->Prepare_Antibiotic_Dilutions Inoculate_Plate Inoculate Microtiter Plate Wells (containing antibiotic dilutions and growth medium) Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C for 16-20 hours) Inoculate_Plate->Incubate Read_Results Read Results (Visual inspection for turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Generalized workflow for MIC determination by broth microdilution.

Detailed Methodologies:

  • Bacterial Strains: A panel of clinical isolates of Pseudomonas aeruginosa is used. For quality control, a reference strain such as P. aeruginosa ATCC 27853 is included.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for broth microdilution testing.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefepime are prepared according to the manufacturer's instructions. A series of twofold dilutions of each antibiotic is then prepared in the microtiter plates.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Conclusion

Based on the available in vitro data, Cefepime demonstrates significantly greater potency against Pseudomonas aeruginosa than this compound. This is evidenced by both qualitative comparisons in the literature and the lower MIC values reported for Cefepime. Researchers and clinicians should consider the enhanced activity of Cefepime when evaluating cephalosporin options for targeting P. aeruginosa. The choice of antibiotic should always be guided by up-to-date antimicrobial susceptibility testing data.

References

Correlation of in vitro Cefmenoxime Hydrochloride activity with in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro Activity and In Vivo Efficacy of a Third-Generation Cephalosporin

For researchers, scientists, and drug development professionals, understanding the relationship between a drug's performance in laboratory tests and its effectiveness in patients is paramount. This guide provides a comprehensive analysis of Cefmenoxime Hydrochloride, a potent third-generation cephalosporin, by correlating its in vitro antibacterial activity with its in vivo therapeutic efficacy. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to offer an objective comparison of Cefmenoxime's performance.

Cefmenoxime has demonstrated broad-spectrum activity against a wide variety of Gram-positive and Gram-negative bacteria[1][2]. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death[2][3]. This potent bactericidal activity observed in laboratory settings is a critical indicator of its potential clinical success.

In Vitro Susceptibility: A Quantitative Look at Antibacterial Potency

The in vitro activity of Cefmenoxime is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. A multi-center study involving over 7,500 clinical isolates established the potent activity of Cefmenoxime against a range of common pathogens[4].

The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for Cefmenoxime against several key bacterial species. This data provides a baseline for its expected activity.

Bacterial SpeciesNumber of IsolatesMIC₉₀ (µg/mL)Reference
Enterobacteriaceae>7,500≤0.125[4]
Staphylococcus aureus>7,500≤2.0[4]
Streptococcus pneumoniaeNot Specified0.015[4]
Streptococcus pyogenesNot Specified0.06[4]
Haemophilus influenzae>7,500≤0.03[4]
Neisseria gonorrhoeae>7,500≤0.03[4]
Bacteroides fragilis group>7,500≤32[4]
Pseudomonas aeruginosaNot Specified>32[1]

Note: Lower MIC values indicate greater in vitro activity.

From the Bench to the Bedside: In Vivo Efficacy

The ultimate measure of an antibiotic's utility is its performance in treating infections in living organisms. Cefmenoxime has been evaluated in various animal models and clinical trials, demonstrating a strong correlation between its in vitro potency and in vivo success.

Animal Model Efficacy

In murine infection models, Cefmenoxime has shown significant protective effects against a range of bacterial infections. Studies have demonstrated good therapeutic activity in models of respiratory tract infections caused by Klebsiella pneumoniae and urinary tract infections caused by Proteus mirabilis[1]. The high in vitro activity of Cefmenoxime was reflected in the degree of protection observed in mice infected intraperitoneally with a wide variety of Gram-positive and Gram-negative bacteria[1].

Clinical Efficacy in Human Trials

Clinical studies have consistently reported high rates of clinical and bacteriological efficacy for Cefmenoxime in treating various infections[5]. The table below presents a summary of clinical outcomes from studies in different patient populations and for various types of infections.

Infection TypePatient PopulationNumber of PatientsClinical Success RateBacteriological Eradication RateReference
Various InfectionsPediatric1888%67%[6]
Serious Bacterial Infections (including Pneumonia, UTI)Adult5094%Not Specified[7]
Nosocomial PneumoniaCritical Care2878.6%Organism-dependent[8]
Respiratory Tract InfectionsAdult6586.2%Not Specified[9]

It is noteworthy that in the treatment of nosocomial pneumonia, while the overall clinical response was high, persistence was noted for some less susceptible organisms like Enterobacter, Pseudomonas, Serratia, and Acinetobacter[8]. This aligns with the higher MIC values observed for these bacteria in vitro.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following sections detail the methodologies for the key experiments cited.

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility.

G cluster_induction Infection Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation mice Neutropenic Mice inject_bacteria Intramuscular Injection of Bacterial Suspension into Thigh mice->inject_bacteria wait Allow Infection to Establish (e.g., 2 hours) inject_bacteria->wait administer_drug Administer Cefmenoxime (e.g., subcutaneously) wait->administer_drug euthanize Euthanize Mice at Pre-determined Time Points administer_drug->euthanize harvest_tissue Harvest and Homogenize Thigh Tissue euthanize->harvest_tissue cfu_count Plate Serial Dilutions and Count Colony-Forming Units (CFU) harvest_tissue->cfu_count G cluster_invitro In Vitro cluster_pkpd Pharmacokinetics/Pharmacodynamics cluster_invivo In Vivo mic MIC (In Vitro Susceptibility) pkpd %fT > MIC (PK/PD Parameter) mic->pkpd Informs efficacy Clinical Efficacy (In Vivo Outcome) pkpd->efficacy Predicts

References

Cefmenoxime Hydrochloride: A Comparative Guide for Use as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Cefmenoxime Hydrochloride as a reference standard in antibiotic research. Through a detailed comparison with other third-generation cephalosporins, Cefotaxime and Cefixime, this document offers objective performance data, experimental protocols, and visual representations to aid researchers in selecting the most appropriate reference standard for their analytical needs.

Executive Summary

This compound demonstrates high purity, stability, and potency, making it a reliable and effective reference standard for in vitro and in vivo antibiotic research. Its performance is comparable, and in some aspects superior, to other commonly used third-generation cephalosporin reference standards such as Cefotaxime and Cefixime. This guide presents the necessary data and methodologies to support the validation of this compound in a research setting.

Comparative Analysis of Reference Standards

The selection of a reference standard is critical for the accuracy and reproducibility of research data. This section compares the key analytical parameters of this compound, Cefotaxime Sodium, and Cefixime.

Table 1: Physical and Chemical Properties
PropertyThis compoundCefotaxime SodiumCefixime
Molecular Formula C₁₆H₁₈ClN₉O₅S₃C₁₆H₁₆N₅NaO₇S₂C₁₆H₁₅N₅O₇S₂ · 3H₂O
Molecular Weight 548.02 g/mol 477.45 g/mol 507.50 g/mol
CAS Number 75738-58-8[1][]64485-93-4[3][4]125110-14-7
Appearance White to pale yellow powderWhite to pale yellow crystalline powderWhite to light yellow crystalline powder
Solubility Soluble in DMSOSoluble in waterSlightly soluble in water, soluble in methanol
Table 2: Purity and Potency Specifications
SpecificationThis compoundCefotaxime Sodium (USP)Cefixime (USP)
Purity (Typical) ≥ 99.29%[5]≥ 95.00%[3]-
Potency (USP) -916–964 µg/mg (anhydrous basis)[6]950–1030 µg/mg (anhydrous basis)[7]

Experimental Protocols

This section details the methodologies for key experiments to validate and compare cephalosporin reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC-UV method for the determination of purity and the detection of degradation products.

  • Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for cephalosporins is a mixture of water, acetic acid, and acetonitrile (e.g., 85:1:15 v/v/v)[8].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or another appropriate wavelength.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or the mobile phase) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm filter before injection.

  • Procedure:

    • Inject 20 µL of the sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Stability Studies

This protocol describes forced degradation studies to assess the stability of the reference standard under various stress conditions.

  • Acid Hydrolysis: Dissolve the reference standard in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the reference standard in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the reference standard in 3% H₂O₂ and incubate at room temperature for 24 hours before HPLC analysis.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours. Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photostability: Expose the solid reference standard to UV light (254 nm) for 24 hours. Dissolve the sample in a suitable solvent for HPLC analysis.

Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefmenoxime binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall[9][10][11][12].

  • Inhibition of Transpeptidation: This inactivation of PBPs prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall[9].

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall and subsequent cell lysis, resulting in bacterial death[9].

G Mechanism of Action of this compound Cefmenoxime Cefmenoxime Hydrochloride PBP Penicillin-Binding Proteins (PBPs) Cefmenoxime->PBP Binds to and inactivates Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Disrupts CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Leads to

Cefmenoxime's mechanism of action.
Experimental Workflow for Reference Standard Validation

The following diagram illustrates a typical workflow for the validation of a new batch of this compound as a reference standard.

G Workflow for Reference Standard Validation Start Receive New Batch of This compound Characterization Physicochemical Characterization (Appearance, Solubility) Start->Characterization Purity Purity Assessment (HPLC-UV) Characterization->Purity Potency Potency Determination (Microbiological Assay) Purity->Potency Stability Forced Degradation (Stress Testing) Potency->Stability Documentation Certificate of Analysis Generation Stability->Documentation Release Release for Use as Reference Standard Documentation->Release

References

Safety Operating Guide

Proper Disposal of Cefmenoxime Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Cefmenoxime Hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a third-generation cephalosporin antibiotic, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a laboratory setting, in accordance with general regulatory principles.

Core Principles of Pharmaceutical Waste Management

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[3] The Resource Conservation and Recovery Act (RCRA) grants the EPA authority to control hazardous waste from its generation to its final disposal.[4] It is crucial to note that state and local regulations may be more stringent than federal laws.[5] Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Disposal Regulations:

  • Segregation is Crucial: Anti-infective drugs, such as this compound, should be segregated from other pharmaceutical waste.[6]

  • Flushing is Discouraged: Do not flush this compound down the drain.[7] Wastewater treatment plants are generally not equipped to remove such medications, which can then enter rivers and lakes.[8]

  • Hazardous Waste Classification: Concentrated stock solutions of antibiotics are typically considered hazardous chemical waste and must be disposed of accordingly.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the process from initial handling to final disposal.

Step 1: Personal Protective Equipment (PPE) and Handling Before handling this compound for disposal, ensure you are wearing appropriate PPE. According to safety data, this compound may cause allergic skin or respiratory reactions.[9]

  • Required PPE:

    • Safety goggles or face shield[10]

    • Chemical-resistant gloves[11]

    • Lab coat

    • In case of dust formation, use approved respiratory protection.[10]

Step 2: Identification and Segregation of Waste Properly categorize the this compound waste. The disposal method will vary based on the form and concentration of the waste.

  • Unused or Expired Pure Compound (API): Place the powder in its original container or a clearly labeled, sealed container for hazardous chemical waste.

  • Concentrated Stock Solutions: These are considered hazardous chemical waste.[2] Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: This includes items like vials, pipette tips, and culture plates.

    • Sharps: Needles and syringes should be placed in a designated sharps container.

    • Non-Sharps: Other contaminated items should be collected in a biohazard or chemical waste bag/container as per institutional policy.

  • Used Cell Culture Media: Media containing antibiotics should be treated as chemical waste.[2] While some heat-labile antibiotics can be deactivated by autoclaving, this should only be done if permitted by your institution's EHS guidelines and if no other hazardous chemicals are present.[2] Given that Cefmenoxime is a cephalosporin, it is best to manage the liquid waste through your institution's chemical waste program.

Step 3: Waste Collection and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the sealed waste containers in a designated, secure area away from general lab traffic, pending pickup by your institution's EHS or a licensed waste disposal contractor.

Step 4: Final Disposal The final disposal of this compound waste must be handled by a licensed and approved waste disposal facility. The most common and recommended methods for pharmaceutical waste are:

  • Incineration: High-temperature incineration at a permitted facility is the preferred method for destroying pharmaceutical waste, as it ensures complete destruction of the active compound.[4][7] The World Health Organization (WHO) recommends using a two-chamber incinerator operating at a minimum of 850°C.[12]

  • Landfill: Disposal in a landfill is not recommended unless the waste has been treated first through methods like encapsulation or inertization to prevent leaching into the environment.[6][12]

  • Return to Manufacturer: In some cases, it may be possible to return expired or unused drugs to the manufacturer for proper disposal.[12]

Summary of Disposal Methods

The appropriate disposal method depends on the form of the this compound waste. The following table summarizes the recommended procedures.

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired Pure Compound Collection as hazardous chemical waste for high-temperature incineration by a licensed contractor.[7]Do not mix with other waste streams. Keep in a clearly labeled, sealed container.
Concentrated Stock Solutions Collection in a dedicated hazardous liquid waste container for incineration.[2]Ensure the container is compatible with the solvent used. Do not dispose of down the drain.
Contaminated Labware (non-sharps) Place in a designated chemical waste or biohazard container (as per institutional policy) for incineration.Avoid generating dust or aerosols when handling.
Used Cell Culture Media Collect as hazardous liquid chemical waste. Autoclaving may not be sufficient and is only an option if explicitly approved by institutional EHS.[2]Drain disposal is not recommended due to the risk of environmental contamination and antibiotic resistance.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Start: Identify Cefmenoxime Waste cluster_type Categorize Waste Type cluster_ppe Personal Protective Equipment cluster_disposal Segregation & Collection cluster_final Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_type What is the form of the waste? pure_solid Pure Solid / Expired API waste_type->pure_solid Solid stock_solution Concentrated Stock Solution waste_type->stock_solution Liquid (Concentrated) media Contaminated Media (Liquid) waste_type->media Liquid (Dilute) labware Contaminated Labware waste_type->labware Solid (Contaminated) ppe->waste_type collect_solid Collect in Labeled Hazardous Solid Waste Container pure_solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container stock_solution->collect_liquid media->collect_liquid collect_labware Collect in Designated Chemical/Biohazard Waste Container labware->collect_labware final_disposal Store securely for pickup by licensed waste contractor for high-temperature incineration. collect_solid->final_disposal collect_liquid->final_disposal collect_labware->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefmenoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of Cefmenoxime Hydrochloride in a laboratory setting. This guide provides clear, procedural steps for researchers, scientists, and drug development professionals to minimize risk and ensure a safe working environment.

This compound is a cephalosporin antibiotic.[1][2][3] While a Safety Data Sheet (SDS) indicates it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, proper handling is crucial to avoid potential exposure and ensure the integrity of your research.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. This creates a necessary barrier between the researcher and the chemical agent.[5][6]

Required Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.[4]
Hand Protection Protective glovesChemical-resistant gloves are required. For compounding, administering, and disposing of the substance, wearing two pairs of gloves is recommended.[4][7]
Body Protection Protective clothing/Lab coatA disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4][7]
Respiratory Protection NIOSH/MSHA approved respiratorTo be worn if exposure limits are exceeded or if irritation is experienced. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[4]

Operational Plan: Step-by-Step Handling and Storage

Proper operational procedures are essential for minimizing the risk of contamination and ensuring the stability of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure adequate ventilation in the designated area.[4] It is crucial to wash hands thoroughly before donning and after removing gloves.[7]

  • During Handling: Avoid creating dust when working with the powdered form.[4] Prevent contact with skin and eyes.[4]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Cover a powder spill with a plastic sheet to minimize spreading. Use personal protective equipment and mechanically collect the spilled material into an appropriate container for disposal. Thoroughly clean the contaminated surface.[4]

Storage Protocols:

This compound requires specific storage conditions to maintain its stability.

Storage ParameterCondition
Temperature Store at 4°C or -20°C for long-term storage.[4][8]
Light Protect from sunlight.[4]
Incompatible Materials Avoid contact with acids, as this may liberate toxic gas. Exposure to chlorinated hydrocarbons may increase toxic effects.[4]

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water.[4][9][10]
Skin Contact Wash the affected skin area with soap and water.[4][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4][11]
Ingestion Clean the mouth with water. Never give anything by mouth to an unconscious person.[4]

In all cases of exposure, it is advisable to consult a physician.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound is essential to prevent environmental contamination.

Disposal Guidelines:

While specific regulations may vary, the following general steps, based on FDA guidelines for unused medicines, should be followed:

  • Do Not Flush: Unless specifically instructed, do not dispose of this compound down the sink or toilet.[12][13]

  • Inactivate: Mix the compound with an undesirable substance such as used coffee grounds or kitty litter. This makes it less appealing to children and pets.[14]

  • Contain: Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage.[14]

  • Dispose in Trash: The sealed container can then be disposed of in the household trash.[14]

  • Consider Take-Back Programs: Whenever possible, utilize community drug take-back programs for proper disposal.[12]

Below is a diagram illustrating the workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_post Post-Handling prep_area Ensure Adequate Ventilation don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Cefmenoxime HCl don_ppe->handle_chem spill_response Spill? handle_chem->spill_response contain_spill Contain Spill spill_response->contain_spill Yes doff_ppe Doff PPE spill_response->doff_ppe No cleanup_spill Clean Up & Decontaminate contain_spill->cleanup_spill cleanup_spill->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.